Product packaging for 1,4-Benzoquinone(Cat. No.:CAS No. 106-51-4)

1,4-Benzoquinone

Cat. No.: B044022
CAS No.: 106-51-4
M. Wt: 108.09 g/mol
InChI Key: AZQWKYJCGOJGHM-UHFFFAOYSA-N
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Description

1,4-Benzoquinone (p-Benzoquinone) is a fundamental quinone compound renowned for its role as a versatile oxidizing agent and an electron-transfer mediator in biological and chemical systems. Its primary research value lies in its ability to undergo reversible redox cycling between the quinone and hydroquinone states, making it a critical tool for studying electron transport chains, oxidative stress, and redox signaling in biochemistry and cell biology. Researchers utilize this compound to investigate the generation of reactive oxygen species (ROS), induce oxidative damage in model cellular systems, and probe the mechanisms of apoptosis. In synthetic organic chemistry, it serves as a key building block and dienophile in Diels-Alder reactions for the construction of complex polycyclic structures. Furthermore, its electrophilic properties allow it to act as an inhibitor and modifier of nucleophilic sites in proteins and other biomolecules, facilitating studies in enzymology and protein chemistry. This reagent is essential for advancing research in fields ranging from medicinal chemistry and toxicology to materials science and electrochemistry.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H4O2 B044022 1,4-Benzoquinone CAS No. 106-51-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

cyclohexa-2,5-diene-1,4-dione
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InChI

InChI=1S/C6H4O2/c7-5-1-2-6(8)4-3-5/h1-4H
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InChI Key

AZQWKYJCGOJGHM-UHFFFAOYSA-N
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Canonical SMILES

C1=CC(=O)C=CC1=O
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Molecular Formula

C6H4O2
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Related CAS

26745-90-4
Record name 2,5-Cyclohexadiene-1,4-dione, homopolymer
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DSSTOX Substance ID

DTXSID6020145
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Molecular Weight

108.09 g/mol
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Physical Description

Benzoquinone appears as a yellowish-colored crystalline solid with a pungent, irritating odor. Poisonous by ingestion or inhalation of vapors. May severely damage skin, eyes and mucous membranes. Used to make dyes and as a photographic chemical., Pale-yellow solid with an acrid, chlorine-like odor; [NIOSH], Solid, YELLOW CRYSTALS WITH PUNGENT ODOUR. CAN SUBLIME EVEN AT ROOM TEMPERATURE., Pale-yellow solid with an acrid, chlorine-like odor.
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Boiling Point

SUBLIMES (NTP, 1992), ~180 °C, Sublimes
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Flash Point

559 °F (NTP, 1992), 93 °C, 100-200 °F (38-93 °C) (CLOSED CUP), 38-93 °C, 100-200 °F
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Solubility

Slightly soluble (NTP, 1992), SOL IN ALKALIES, HOT PETROLEUM ETHER, > 10% in ether, > 10% in ethanol, Water solubility = 1.113X10+4 mg/l @ 18 °C, 11.1 mg/mL at 18 °C, Solubility in water: poor, Slight
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Density

1.318 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.318 AT 20 °C/4 °C, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.0, 1.32
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Vapor Density

3.7 (Air= 1), Relative vapor density (air = 1): 3.7
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Vapor Pressure

0.1 mmHg at 77 °F (NIOSH, 2023), 0.1 [mmHg], 0.1 MM HG AT 25 °C, Vapor pressure, Pa at 20 °C: 12, (77 °F): 0.1 mmHg
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Color/Form

YELLOW MONOCLINIC PRISMS FROM WATER OR PETROLEUM ETHER, Greenish-yellowish solid, Pale-yellow solid.

CAS No.

106-51-4, 3225-29-4
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Melting Point

240.3 °F (NTP, 1992), 115.7 °C, Heat of fusion at melting point = 1.845X10+7 J/kmol, 116 °C, 240 °F
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Synthetic Methodologies of 1,4 Benzoquinone and Its Derivatives

Oxidation Pathways for 1,4-Benzoquinone Synthesis

The conversion of phenols to 1,4-benzoquinones is fundamentally an oxidative process that can be achieved through several distinct chemical strategies. These pathways range from the use of stoichiometric inorganic oxidants to catalytic systems that employ molecular oxygen or electricity as the ultimate oxidant. The choice of method often depends on factors such as the desired scale of the reaction, the substitution pattern of the phenolic starting material, and considerations of environmental impact and economic viability.

Oxidation of Phenols to this compound

The oxidation of a phenol (B47542) to a this compound involves the removal of two hydrogen atoms and the formation of two new carbon-oxygen double bonds. This transformation is of significant industrial and academic interest due to the wide-ranging applications of quinones as intermediates in the synthesis of pharmaceuticals, dyes, and polymers.

Historically, the synthesis of 1,4-benzoquinones from phenols has relied on strong, stoichiometric oxidizing agents. Among the most well-known is the Teuber reaction, which utilizes Fremy's salt (dipotassium nitrosodisulfonate, (KSO₃)₂NO) as the oxidant. jetir.orgorgsyn.org This method is valued for its selectivity in oxidizing phenols to the corresponding quinones. orgsyn.org The mechanism of the Teuber reaction is believed to involve a one-electron oxidation of the phenolate (B1203915) anion to generate a phenoxy radical. quora.comscielo.br This radical then reacts further to yield the quinone. quora.com Typically, two moles of Fremy's salt are required for the oxidation of one mole of phenol. orgsyn.org

Another classical method involves the use of chromium(VI) salts, such as sodium dichromate (Na₂Cr₂O₇) or chromic acid (generated from CrO₃ and H₂SO₄). libretexts.orglibretexts.orgshaalaa.comsciencemadness.org This powerful oxidizing agent can convert phenols into 1,4-benzoquinones, often resulting in a dark-colored product. shaalaa.comyoutube.com The reaction is typically carried out in an acidic medium. quora.comshaalaa.com While effective, the use of Cr(VI) compounds is now largely disfavored due to their high toxicity and the environmental concerns associated with heavy metal waste.

The following table summarizes some traditional oxidative approaches for the synthesis of this compound.

OxidantSubstrateProductKey ConditionsYield (%)Reference
Fremy's Salt ((KSO₃)₂NO)PhenolsQuinonesSelective oxidationVaries orgsyn.org
Chromic Acid (H₂CrO₄)Phenolp-BenzoquinoneStrong oxidizing conditionsNot specified libretexts.org
Sodium Dichromate (Na₂Cr₂O₇) in H₂SO₄PhenolBenzoquinoneAcidic mediumNot specified shaalaa.com

In response to the environmental drawbacks of traditional methods, significant research has focused on developing greener and more sustainable routes to 1,4-benzoquinones. jetir.org These approaches prioritize the use of less hazardous reagents, renewable feedstocks, and energy-efficient processes. One prominent green strategy involves the use of hydrogen peroxide (H₂O₂) as a clean oxidant, as its only byproduct is water. jetir.orgmdpi.com The catalytic oxidation of phenols with H₂O₂ can be facilitated by various catalysts, including methyltrioxorhenium. jetir.org

Another environmentally friendly approach is the "telescoped process," which involves a three-step sequence: oxidation with hydrogen peroxide in the presence of a Brønsted acid catalyst like nitric acid, removal of excess oxidant with sodium metasulfite, and a final oxidation step. jetir.org The use of molecular oxygen as the primary oxidant, often in conjunction with a catalyst, represents another key area of green synthesis. scielo.br These methods align with the principles of green chemistry by minimizing waste and avoiding the use of toxic heavy metals. rsc.orgbeilstein-journals.org

The following table highlights some green chemistry approaches for this compound synthesis.

Oxidant/SystemCatalystKey FeaturesReference
Hydrogen Peroxide (H₂O₂)MethyltrioxorheniumClean oxidant, water as byproduct jetir.org
"Telescoped Process" (H₂O₂/Na₂S₂O₅/HNO₃)Nitric Acid (Brønsted acid)Environmentally friendly multi-step process jetir.org
Molecular Oxygen (O₂)[CoII(salen)] (Salcomine)Use of air as the oxidant scielo.br
ElectricityNone (direct electrosynthesis)Reagent-free oxidation rsc.org

Electrochemical synthesis offers a compellingly green and highly controllable method for the oxidation of phenols to 1,4-benzoquinones. jetir.orgrsc.org This technique uses electricity as a traceless reagent, thereby avoiding the need for chemical oxidants and minimizing waste generation. rsc.org The anodic oxidation of phenol can be performed in various solvent systems, including acetonitrile-water mixtures, often using electrodes such as lead dioxide (PbO₂). jetir.orgresearchgate.net The efficiency of the electrosynthesis can be influenced by several parameters, including current density, electrolyte concentration, and temperature. researchgate.netxmu.edu.cn

Recent advancements have focused on developing flow electrolysis protocols, which allow for continuous production and are scalable for industrial applications. rsc.orgnih.gov These systems can operate at ambient conditions and have demonstrated high yields (up to 99%) for a range of substituted phenols. rsc.org The electrochemical oxidation of phenols typically proceeds through the formation of a phenoxonium ion. beilstein-journals.orgnih.gov In aqueous media, this intermediate is attacked by water to form a hydroquinone (B1673460), which is then further oxidized to the benzoquinone. rsc.org In some setups, the this compound produced at the anode can be subsequently reduced to hydroquinone at the cathode in a sequential paired electrosynthesis process within a single cell. rsc.orgrsc.org

The table below provides an overview of electrosynthesis methods for this compound.

Electrode MaterialElectrolyte/SolventKey FindingsYield (%)Reference
Lead Dioxide (PbO₂)Acetonitrile-waterAnodic oxidation of phenolNot specified jetir.org
Lead Plates (Anode and Cathode)H₂SO₄With chloroform (B151607) as extractant, yield increased to 73%68-73 xmu.edu.cn
Ru-IrO₂ (Ti) Anode1 M H₂SO₄ in MeCN + H₂O + MeOHScalable flow protocol, versatile for 26 examplesUp to 99 rsc.org
PbO₂/Carbon FeltMembrane-free cellSequential paired electrosynthesis of hydroquinone from phenol94.5 (conversion) rsc.org

Photo-oxygenation presents another sustainable pathway for the synthesis of 1,4-benzoquinones from phenols, utilizing light as the energy source. jetir.org This method often involves the use of a photosensitizer, such as rose bengal, to generate singlet oxygen (¹O₂) from ground-state molecular oxygen (³O₂). rsc.orgacs.org Singlet oxygen then reacts with the phenol to form the quinone. researchgate.netnih.gov

The reaction mechanism is thought to proceed through a 1,4-cycloaddition of singlet oxygen to the phenol, forming an unstable endoperoxide intermediate. rsc.org This intermediate then rearranges to yield p-benzoquinone as the primary product. rsc.org The process can be carried out in aqueous buffer solutions. acs.org While this method is promising from a green chemistry perspective, the yields and selectivity can be influenced by the specific phenol substrate and reaction conditions.

The following table summarizes key aspects of photo-oxygenation for quinone synthesis.

Key ReagentIntermediateProductSignificanceReference
Singlet Oxygen (¹O₂)Endoperoxidep-BenzoquinoneUtilizes light and a photosensitizer for a green synthesis route rsc.orgacs.org
Peroxymonosulfate (PMS)Quinone intermediates and Singlet OxygenOxidized PhenolsAutocatalytic oxidation in alkaline conditions researchgate.netnih.gov

Catalytic oxidation methods are at the forefront of modern synthetic strategies for producing 1,4-benzoquinones, offering high efficiency and selectivity under mild conditions. acs.org A wide range of catalysts have been developed, including both homogeneous and heterogeneous systems.

Homogeneous catalysts, such as cobalt-Schiff base complexes like [CoII(salen)] (Salcomine), have been effectively used with molecular oxygen as the oxidant. scielo.brresearchgate.net Copper complexes, for instance with 2,2'-bipyridine (B1663995) in acetonitrile, have also been reported for the oxidation of phenols with oxygen. google.com

Heterogeneous catalysts are particularly attractive due to their ease of separation and reusability. mdpi.comresearchgate.net These include metal oxides supported on materials like γ-alumina or zeolites. neliti.comeeer.org For example, La-modified Ce/γ-Al₂O₃ has been shown to be an effective catalyst for the ozonation of phenol. eeer.orgeeer.org Iron oxides such as hematite (B75146) and magnetite can also act as Fenton-like catalysts for phenol oxidation. researchgate.net Titanium superoxide (B77818) has been developed as a reusable catalyst for the oxidation of phenol to a mixture of this compound and hydroquinone. google.com The choice of catalyst and oxidant can significantly influence the product distribution and reaction efficiency.

The table below presents a selection of catalytic oxidation methods.

CatalystOxidantKey FeaturesPhenol Conversion/SelectivityReference
[CoII(salen)] (Salcomine)Molecular OxygenHomogeneous catalysis, often in DMF/H₂OVaries with substrate scielo.br
Metal Complex Ionic Liquids (e.g., [Emim]₂[CuCl₄])OxygenCatalyst-free oxidation, high selectivity100% conversion, 96.4% selectivity acs.org
La-Ce/γ-Al₂O₃OzoneHeterogeneous catalysis, high mineralization rate>99% conversion eeer.orgeeer.org
Cobalt on Natural Zeolite (Co-INZ)Oxone (Peroxymonosulphate)Heterogeneous catalysis, produces sulfate (B86663) radicalsUp to 100% phenol reduction neliti.com
Titanium SuperoxideNot specifiedReusable heterogeneous catalystNot specified google.com

Oxidation of Hydroquinones to 1,4-Benzoquinones

The oxidation of hydroquinone is the most direct and common route to this compound. scielo.br This transformation can be accomplished using a wide array of oxidizing agents and reaction conditions, ranging from traditional stoichiometric reagents to advanced catalytic systems. jetir.orgchemicalbook.com

Historically, strong oxidants like chromium(VI) salts and potassium dichromate in sulfuric acid were employed. jetir.orgchemicalbook.comchemcess.com A well-established laboratory method involves the oxidation of hydroquinone with potassium dichromate and concentrated sulfuric acid, where the product precipitates as yellow crystals. chemicalbook.com Another approach uses hydrogen peroxide as the oxidant in the presence of a catalyst, such as iodine or a metal iodine compound (e.g., sodium iodide, potassium iodide) in a solvent like isopropyl alcohol. chemcess.comatamanchemicals.com

Modern methods increasingly focus on catalytic and greener alternatives. The industrial production of this compound often involves the oxidation of hydroquinone with air or molecular oxygen, catalyzed by substances like vanadium pentoxide or copper salts. jetir.orgchemcess.com The efficiency of copper-catalyzed oxidation with molecular oxygen is highly dependent on the pH, with alkaline conditions being essential for the reaction to proceed. jetir.org Metal-free, base-catalyzed aerobic oxidation of hydroquinones has also been developed as a green alternative, promoting proton transfer from the hydroquinone. rsc.org Electrosynthesis by anodic oxidation of hydroquinone represents another advanced method. jetir.org

A summary of various oxidizing systems for converting hydroquinone to this compound is presented below.

Oxidizing AgentCatalyst / ConditionsKey FeaturesSource(s)
Potassium Dichromate (K₂Cr₂O₇)Conc. H₂SO₄, ice-coldClassical laboratory method. chemicalbook.comchemcess.com
Hydrogen Peroxide (H₂O₂)Iodine or metal iodide (e.g., KI, NaI)Efficient, uses a greener oxidant. chemcess.comatamanchemicals.com
Molecular Oxygen (O₂)Copper salts, alkaline pHCatalytic method sensitive to pH. jetir.org
Molecular Oxygen (O₂)Organic base (metal-free)Green alternative, proceeds via an ionic pathway. rsc.org
Fremy's Salt ((KSO₃)₂NO)Not applicableKnown as the Teuber reaction. jetir.org
Ceric Ammonium (B1175870) Nitrate (B79036)Not applicableUsed for oxidizing N-Arylsulphonamides to p-benzoquinones. scielo.br
Anodic OxidationPbO₂ electrodes, acetonitrile-waterElectrosynthesis method. jetir.org

Non-Traditional Approaches and Novel Precursors for this compound Synthesis

While hydroquinone oxidation is prevalent, this compound can be synthesized from a variety of other precursors through innovative strategies. scielo.brjetir.org Historically, the oxidation of aniline (B41778) with reagents like manganese dioxide was a significant industrial method. atamanchemicals.comwikipedia.org Phenols also serve as common starting materials. jetir.org The direct hydroxylation of phenol using acidic hydrogen peroxide yields a mixture of hydroquinone and catechol, with the former being subsequently oxidized to this compound. atamanchemicals.comwikipedia.org

More unconventional precursors have been explored in specialized syntheses. jetir.org For instance, N-arylsulphonamides can be oxidized to p-benzoquinones using ceric ammonium nitrate. scielo.brjetir.org Catechin and epicatechin derivatives have been converted to p-benzoquinone using a hydrogen peroxide/methyltrioxo-rhenium catalytic system. jetir.org Unique synthetic routes include the thermal rearrangement of cyclobutenones and photochemically promoted one-step syntheses. jetir.org A notable example from natural product synthesis involves obtaining a prenylated quinone derivative from the New Zealand brown alga Perithalia capillaris. scielo.brjetir.org

Synthesis of Substituted this compound Derivatives

Substituted 1,4-benzoquinones are crucial building blocks for a range of complex molecules, including natural products and pharmaceuticals. researchgate.netnih.gov Their synthesis involves either starting with a substituted precursor or functionalizing the pre-formed quinone core. scielo.brorgsyn.org

Alkyl-1,4-benzoquinones (ABQs), such as 2,6-dimethyl-1,4-benzoquinone, are important industrial intermediates. researchgate.net A primary route to their synthesis is the oxidation of corresponding alkylphenols. scielo.br For example, 2,3,6-trimethyl-1,4-benzoquinone, a precursor to vitamin E, is synthesized by oxidizing 2,3,6-trimethylphenol. scielo.br

A versatile method for introducing alkyl groups onto the benzoquinone ring is through free-radical alkylation. orgsyn.org This can be achieved by the decarboxylation of carboxylic acids using silver peroxydisulfate. orgsyn.org An advantage of this method is that the reaction conditions can be controlled to make the monoalkylated product precipitate as it forms, which suppresses further alkylation. orgsyn.org Scandium triflate has been noted as a catalyst in certain syntheses of 2-alkyl-1,4-benzoquinones, highlighting the use of Lewis acids in these preparations. researchgate.net

The this compound nucleus is an electrophilic system that readily undergoes addition reactions, allowing for extensive functionalization. wikipedia.org

Thiele-Winter Reaction : The reaction of p-benzoquinone with acetic anhydride (B1165640) and sulfuric acid produces triacetylhydroxyquinol. chemcess.com This acetylation is a classic method for functionalizing the quinone core. chemcess.com

Addition of Heteroatoms : The quinone ring can react with various nucleophiles.

The tripeptide glutathione (B108866) adds to this compound to form a thioether. chemcess.com

N-sulfinylarylamines react with this compound, which can lead to N-aryl sulfinamoyl quinones. rsc.org

The synthesis of NH- and NH,S-substituted 1,4-quinones is of significant interest for developing compounds with potential biological activities. nih.gov For example, p-chloranil can be reacted with primary amines to yield mono- or di-substituted aminoquinones. nih.gov Similarly, reactions with thiols can produce S,O-substituted derivatives. figshare.com

Meerwein Arylation : This reaction allows for the introduction of aryl groups onto the quinone ring. chemcess.com The reaction of a diazonium salt with this compound can form an arylated quinone, which can then be used to synthesize more complex heterocyclic systems like benzofuro[2,3-b]pyridines. beilstein-journals.org

Palladium-Catalyzed Reactions : this compound is often used as an oxidant in palladium-catalyzed reactions, such as the Wacker-Tsuji oxidation, which converts alkenes to ketones. chemcess.comwikipedia.org It is also involved in various cross-coupling and cyclization reactions to produce complex structures like functionalized 2-benzyl benzo[b]furans. organic-chemistry.org

There is a significant effort to develop environmentally benign synthetic routes for derivatized benzoquinones. researchgate.net A "telescoped process" has been developed for the synthesis of 2-methoxy-3-methyl-1,4-benzoquinone from 1,3-dimethoxytoluene. scielo.br This one-pot process involves three steps: oxidation with hydrogen peroxide catalyzed by nitric acid, elimination of excess oxidant, and a final oxidation, providing a high yield (95%) and avoiding the isolation of intermediates. scielo.br

The use of aqueous hydrogen peroxide as a clean oxidant with silica-supported heteropoly compound catalysts has been reported for the liquid-phase oxidation of 2,6-dimethylphenol (B121312) to 2,6-dimethyl-1,4-benzoquinone. scielo.br The "on water" reaction concept, utilizing molecular oxygen for the oxidation of phenolic compounds, is another green approach. jetir.org Furthermore, metal-free methods are gaining prominence. rsc.orgresearchgate.net For example, a protocol for synthesizing this compound linked N-formyl amides uses oxone in a one-pot cascade involving oxidation and dearomatization. researchgate.net

Reactivity and Reaction Mechanisms of 1,4 Benzoquinone

Redox Chemistry of 1,4-Benzoquinone

The redox chemistry of this compound is central to its function in both biological and synthetic systems. Its ability to undergo reversible one- and two-electron reduction processes dictates its role in a wide array of chemical transformations.

Electron Transfer Mechanisms in this compound Systems

This compound is a well-established electron acceptor, a property conferred by its conjugated diketone structure. wikipedia.orgnih.gov Its reactions often proceed via electron transfer, which can involve single electron transfers or proton-coupled electron transfer (PCET) processes. nih.gov The fundamental transformation involves the reduction of the quinone (Q) to the hydroquinone (B1673460) (QH₂), passing through a semiquinone radical intermediate. libretexts.org

This process is highly pH-dependent. libretexts.org In many reactions, this compound forms donor-acceptor or charge-transfer complexes with electron-rich species. For instance, its interaction with sulfamethoxazole (B1682508) proceeds through the formation of a donor-acceptor complex, which then converts to the final product. nih.gov The electron acceptor property of the benzoquinone ring can be significantly modified by substituents. Electron-withdrawing groups, like chlorine, enhance its acceptor capacity, while electron-donating groups, such as methoxy (B1213986) groups, decrease it. nih.gov This modulation of redox potential by substituents is a key factor in tuning the reactivity of quinone derivatives for specific applications. nih.govnih.gov

In biological contexts, quinones are vital components of electron transport chains, where they function as mobile electron carriers. atamanchemicals.com Their ability to accept electrons is also exploited in synthetic chemistry, where this compound is used as an oxidant and a dehydrogenation reagent. wikipedia.orgatamanchemicals.comchemicalbook.com For example, it is employed in the Wacker-Tsuji oxidation to reoxidize the palladium catalyst, facilitating the conversion of alkenes to ketones. wikipedia.orgchemicalbook.com

Semiquinone Radical Formation and Reactivity

The one-electron reduction of this compound (Q) yields the 1,4-benzosemiquinone radical anion (Q•⁻). acs.orgacs.org This radical species is a key intermediate in the redox cycling of quinones. researchgate.net Semiquinone radicals can be generated through several pathways:

Enzymatic Reduction: Enzymes like quinone reductases can reduce quinones to semiquinones. researchgate.net

Comproportionation: The reaction between a quinone (Q) and its corresponding hydroquinone (QH₂) can form two equivalents of the semiquinone radical. nih.govnih.gov

Autoxidation: Hydroquinones can undergo autoxidation, especially in alkaline solutions, to produce semiquinone radicals. nih.gov

Pulse Radiolysis: This technique can be used to generate semiquinone radicals for studying their properties. rsc.orgrsc.org

The stability of the semiquinone radical is influenced by its environment; for instance, protein environments can stabilize the radical. researchgate.net The semiquinone radical anion is generally more stable in alkaline solutions. nih.gov It has a characteristic pKa of approximately 4. acs.org

Semiquinone radicals are reactive species that can undergo several key reactions:

Reaction with Oxygen: Semiquinone radicals react with molecular oxygen to produce the superoxide (B77818) radical anion (O₂•⁻). acs.orgacs.org This reaction is a critical step in the generation of reactive oxygen species (ROS) induced by quinone redox cycling. acs.org The rate constant for the reaction of 2,5-di-tert-butyl-1,4-semiquinone radical with O₂ is significant, even in non-polar solvents like chlorobenzene (B131634) (2.0 ± 0.9 × 10⁶ M⁻¹ s⁻¹). acs.orgcanada.ca

Disproportionation (Dismutation): Two semiquinone radicals can react with each other to regenerate the parent quinone and form a hydroquinone molecule. nih.govrsc.orgrsc.org This reversible reaction is spontaneous at neutral pH. nih.gov The equilibrium is governed by negative enthalpies and positive entropies. rsc.org 2 SQ•⁻ + 2 H⁺ ⇌ Q + QH₂ nih.gov

The reactivity and detection of semiquinone radicals are often studied using Electron Paramagnetic Resonance (EPR) spectroscopy, which can provide detailed information on their structure and environment. acs.orgnih.govrsc.orgrsc.orgaip.org

Table 1: Key Reactions of Semiquinone Radicals

Reaction Type Reactants Products Significance
Reaction with Oxygen Semiquinone Radical (SQ•⁻), O₂ Quinone (Q), Superoxide (O₂•⁻) Generation of reactive oxygen species (ROS). acs.orgacs.org
Disproportionation 2 x Semiquinone Radical (SQ•⁻) Quinone (Q), Hydroquinone (QH₂) Regeneration of parent compounds, equilibrium process. nih.govrsc.org
Comproportionation Quinone (Q), Hydroquinone (QH₂) 2 x Semiquinone Radical (SQ•⁻) Formation pathway for semiquinone radicals. nih.govnih.gov

Hydroxylation Reactions of Benzoquinones

This compound can undergo hydroxylation to form hydroxy-1,4-benzoquinone. This can occur through several mechanisms, including reaction with hydroxyl radicals and photohydroxylation.

The reaction of hydroxyl radicals (•OH) with this compound (BQ) in aqueous solutions is extremely fast, with a rate constant of 6.6 × 10⁹ dm³ mol⁻¹ s⁻¹. rsc.orgresearchgate.net The initial step is the addition of the •OH radical to the benzoquinone ring, forming a benzoquinone–OH-adduct radical. rsc.orgresearchgate.net This adduct is short-lived and rapidly undergoes a keto-enol tautomerization to yield the 2,4-dihydroxyphenoxyl radical. rsc.orgresearchgate.net In a neutral solution, this radical is then rapidly oxidized by another molecule of benzoquinone to the final product, 2-hydroxy-1,4-benzoquinone (B196085), and the semibenzoquinone radical anion. rsc.orgrsc.org

Photolysis of this compound in aqueous solution also leads to hydroxylation, yielding 2-hydroxy-1,4-benzoquinone and hydroquinone in equal amounts. nih.govresearchgate.net The reaction proceeds through the excited triplet state of benzoquinone. At high quinone concentrations, a free-radical pathway involving an exciplex (Q₂) dominates, while at low concentrations, a non-radical pathway involving the monomeric triplet (Q) adding water is more significant. nih.gov

In alkaline environments, benzoquinones can also be hydroxylated at positions on the quinoid ring. nih.gov The resulting hydroxylated benzoquinones are stable under physiological conditions and exhibit enhanced radical scavenging properties compared to the parent compound. nih.gov

Addition Reactions of this compound

As an α,β-unsaturated ketone, this compound readily undergoes addition reactions. wikipedia.org These reactions are crucial for its role in organic synthesis and for understanding its interactions with biological nucleophiles.

Michael Addition Pathways for this compound

This compound is an excellent Michael acceptor, reacting with a variety of nucleophiles, particularly thiols and amines.

The addition of thiols, such as glutathione (B108866) or cysteine, to this compound is a rapid process. nih.govnih.gov The reaction typically involves a 1,4-conjugate addition of the thiol to the quinone ring. researchgate.net This initially forms a hydroquinone-thioether adduct. nih.govresearchgate.net Subsequent oxidation of this adduct, often by another molecule of this compound, regenerates a quinone structure, now substituted with the thiol group. researchgate.net This process can continue, leading to the formation of di-, tri-, and even tetra-substituted products. researchgate.net Studies have shown that the reaction of quinones with thiols can be complex, sometimes involving free radical pathways initiated by electron transfer between the reactants. nih.govacs.org The kinetic preference for the reaction of quinones is strongly in favor of thiol groups over amine groups in proteins. nih.gov

The reaction with amines follows a similar Michael addition pathway, forming amino-substituted hydroquinones that can be oxidized to the corresponding aminoquinones. tandfonline.com

Table 2: Products of Michael Addition to this compound

Nucleophile Initial Product Subsequent Products (after oxidation) Reference(s)
Alkanethiols Thioether-hydroquinone adduct 2-(Alkylsulfanyl)-1,4-benzoquinone, 2,5- and 2,6-bis(alkylsulfanyl)-1,4-benzoquinones, etc. researchgate.net
Glutathione (GSH) Glutathione-hydroquinone adduct Glutathionyl-benzoquinone nih.gov
Amines Amino-hydroquinone adduct Amino-benzoquinone tandfonline.com

Cycloaddition Reactions (e.g., Diels-Alder) of this compound

This compound is a highly effective dienophile in Diels-Alder reactions due to the electron-withdrawing nature of its two carbonyl groups. wikipedia.orgatamanchemicals.comchemicalbook.comnih.govpearson.com It readily reacts with conjugated dienes to form [4+2] cycloaddition products, which are substituted cyclohexene (B86901) derivatives. vaia.com

The reaction is versatile and works with a range of dienes, including acyclic dienes like buta-1,3-diene and cyclic dienes like cyclopentadiene. pearson.comrsc.orgchegg.com The reaction with cyclopentadiene, for example, produces a bicyclic adduct. chegg.com The reactivity and selectivity of these cycloadditions can be influenced by various factors, including the substituents on the quinone, the diene, the solvent, and the use of catalysts. nih.govnih.govrsc.org For instance, Lewis acids can be used to catalyze the reaction, although they may not be suitable for sensitive substrates. rsc.org Interestingly, conducting the reaction in aqueous media can enhance reaction rates and selectivity. nih.gov The regioselectivity of the Diels-Alder reaction with substituted benzoquinones can also be controlled, for example, by using cyclodextrins in aqueous solutions. rsc.org The initial adducts from Diels-Alder reactions with o-benzoquinones are often labile and can aromatize to form more stable naphthalene (B1677914) derivatives. rsc.org

Reactions with Nucleophiles (e.g., Thiols, Amino Compounds)

As a quintessential α,β-unsaturated ketone, this compound readily undergoes nucleophilic addition reactions, most notably Michael additions. atamanchemicals.comacs.org Its electrophilic nature makes it a target for a variety of nucleophiles, with thiols and amino compounds being prominent examples. nih.govchemicalbook.com

Reactions with Thiols: The reaction of this compound with sulfur-based nucleophiles is of significant interest, particularly in biological systems involving compounds like cysteine and glutathione. acs.orgchemicalbook.comwikipedia.org The addition of the tripeptide glutathione results in the formation of a thioether, which can subsequently be oxidized and undergo further additions to yield a mixture of products. acs.orgwikipedia.org Studies using nitrobenzenethiol (NBT) as a model have shown that Michael addition is the predominant reaction pathway. organic-chemistry.org The regiochemistry of this addition is dictated by the electronic nature of substituents on the quinone ring. Electron-donating groups tend to direct the incoming thiol to the 5- and 6-positions, whereas electron-withdrawing substituents can facilitate vinylic substitution. organic-chemistry.org In the case of substituted quinones like 2,5-dihydroxy- atamanchemicals.comnih.gov-benzoquinone, the reaction with thiols proceeds through an addition-elimination sequence. chemcess.com The complexity of these reactions can sometimes involve radical mechanisms, especially with ortho-quinones. wikipedia.org

Reactions with Amino Compounds: Nitrogen-based nucleophiles also react readily with this compound. nih.gov While generally less reactive than thiols, amines participate in significant transformations. chemicalbook.com For instance, the reaction of 2,5-dihydroxy- atamanchemicals.comnih.gov-benzoquinone with the secondary amine morpholine (B109124) occurs via a direct ipso-substitution mechanism, where the hydroxyl group is replaced by the nucleophile. chemcess.com Another notable reaction is the Nenitzescu reaction, where this compound reacts with anilides of β-aminocrotonic acids to synthesize benzofuranone derivatives. nih.gov

Summary of Nucleophilic Reactions with this compound
Nucleophile TypePrimary Reaction MechanismKey Findings/ExamplesReference
Thiols (e.g., Glutathione, Cysteine)Michael Addition, Addition-EliminationForms thioether adducts; can undergo multiple additions. Regiochemistry is substituent-dependent. acs.orgorganic-chemistry.orgchemcess.com
Amino Compounds (e.g., Morpholine, Anilides)ipso-Substitution, CondensationReaction with 2,5-dihydroxy- atamanchemicals.comnih.gov-benzoquinone and morpholine is via ipso-substitution. Nenitzescu reaction for benzofuranone synthesis. chemcess.comnih.gov

Other Significant Reaction Mechanisms

Beyond standard nucleophilic additions, this compound is involved in a diverse range of other important reaction mechanisms.

Oxidative and Dehydrogenation Reactivity of this compound

This compound is widely recognized and utilized as both an oxidizing agent and a dehydrogenation reagent in synthetic organic chemistry. atamanchemicals.comnih.govresearchgate.net Its ability to accept electrons or hydrogen atoms underlies its utility in numerous transformations.

A primary application is as an oxidant in palladium-catalyzed reactions like the Wacker-Tsuji oxidation, which converts alkenes to ketones. atamanchemicals.comresearchgate.net While molecular oxygen is often the terminal oxidant in these cycles, this compound is a valuable alternative, particularly in variants of the Wacker oxidation. nih.govresearchgate.net It also serves as a general dehydrogenation agent, capable of removing hydrogen from a substrate to introduce unsaturation or promote aromatization. nih.govresearchgate.net Furthermore, this compound is employed to prevent the unwanted migration of double bonds during olefin metathesis reactions. atamanchemicals.comnih.gov While effective, derivatives such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) and chloranil (B122849) are known to be even more powerful oxidants. atamanchemicals.comacs.org

Photochemical Processes Involving this compound

The reactivity of this compound can be initiated by light, leading to a range of photochemical transformations. acs.org Upon absorption of UV light, this compound can be excited to a triplet state, a key intermediate in its photochemistry. This excited state can then participate in several reaction pathways.

One significant process is its photochemical reduction. Studies have shown that superoxide anion radicals (O₂•⁻), generated from other photosensitizers like riboflavin, can reduce this compound to its semiquinone radical anion (BQ•⁻). nih.gov This radical can then be protonated and further reduced, ultimately yielding hydroquinone as a stable product. nih.gov The quantum yield of these processes is influenced by factors such as pH and the concentration of reactants. nih.gov

In aqueous solutions, photolysis can also induce the photohydroxylation of this compound, leading to the formation of 2-hydroxy-1,4-benzoquinone and hydroquinone. The mechanism for this transformation is dependent on the quinone concentration; at low concentrations, a direct water-mediated reaction is proposed, while at higher concentrations, a free-radical pathway becomes more prominent.

Radical Arylation and Related Transformations with this compound

This compound is a competent substrate in radical-mediated carbon-carbon bond-forming reactions, particularly arylations. acs.org The classical Meerwein arylation, which involves the copper-catalyzed reaction of an aryldiazonium salt with an electron-deficient alkene, can be adapted for the arylation of this compound. wikipedia.org This reaction proceeds through a free-radical mechanism where an aryl radical adds to the quinone ring. wikipedia.org The resulting arylated quinones are valuable intermediates for synthesizing more complex heterocyclic structures. wikipedia.org

Modern variations of this chemistry have been developed, including metal-free protocols. For instance, the direct bis-arylation of substituted benzoquinones has been achieved using aryldiazonium salts that are converted to the necessary aryl radicals by irradiation with visible light, bypassing the need for a metal catalyst. Aryl radicals for the functionalization of this compound can also be generated from arylboronic acids, typically using a radical initiator system like silver nitrate (B79036) with potassium persulfate.

Thiele Reaction and its Derivatives in this compound Synthesis

A hallmark reaction of quinones is the Thiele-Winter reaction, which converts a quinone into a triacetoxy aromatic compound. In this reaction, this compound is treated with acetic anhydride (B1165640) in the presence of an acid catalyst, such as sulfuric acid or boron trifluoride. acs.orgresearchgate.net The product of this transformation is 1,2,4-triacetoxybenzene. acs.org

This reaction serves as a powerful synthetic tool for preparing substituted 1,2,4-trihydroxybenzene (hydroxyhydroquinone) derivatives, which are accessible via hydrolysis of the triacetate product. The mechanism involves 1,4-addition of acetic anhydride, followed by enolization and subsequent acetylation steps. The regiochemical outcome of the Thiele-Winter reaction on substituted quinones is well-studied; the position of the newly introduced acetoxy group is governed by the electronic and steric influence of the substituents already present on the quinone framework. For example, with an existing phenyl substituent, the incoming acetoxy group will add ortho or para to the phenyl group.

Key Named Reactions Involving this compound
Reaction NameReagentsProduct from this compoundReference
Wacker-Tsuji OxidationAlkene, Pd(II) catalyst, this compound (as oxidant)Acts as oxidant to regenerate Pd(II) catalyst atamanchemicals.comresearchgate.net
Meerwein ArylationAryldiazonium salt, Cu catalystAryl-substituted this compound wikipedia.org
Thiele-Winter ReactionAcetic anhydride, Acid catalyst (e.g., H₂SO₄)1,2,4-Triacetoxybenzene acs.org

Reactions with Organic Hydroperoxides and Self-Catalysis in this compound Systems

The interaction of this compound with hydroperoxides is relevant to both its synthesis and reactivity. One of the industrial preparation routes for this compound involves the Hock rearrangement of diisopropylbenzene, a process that proceeds through a bis(hydroperoxide) intermediate. nih.gov Furthermore, this compound reacts with hydrogen peroxide, a simple inorganic hydroperoxide, to yield 2-hydroxy-1,4-benzoquinone. chemcess.com This reaction represents a direct hydroxylation of the quinone ring.

Computational and Theoretical Studies on 1,4 Benzoquinone

Quantum Chemical Calculations for 1,4-Benzoquinone

Quantum chemical calculations have been extensively employed to investigate the fundamental properties of this compound. These studies provide insights into its electronic nature and geometry.

Density Functional Theory (DFT) has emerged as a primary computational method for studying this compound and its derivatives. tandfonline.com It is a more efficient alternative to traditional ab initio quantum theory for investigating molecular structure and properties. tandfonline.com DFT calculations have been successfully used to study the ionization and excitation spectra of this compound in the gas phase, with results showing good agreement with experimental data. tandfonline.comubc.ca

Researchers have utilized DFT to understand the influence of catalysts, such as Lewis acids, on the regioselectivity of Diels-Alder reactions involving this compound derivatives. scielo.br Theoretical calculations at the DFT-B3LYP level have proven to be a valuable tool for interpreting reaction mechanisms. scielo.br Furthermore, DFT has been instrumental in studying the formation of reactive benzoquinone imines through hydrogen abstraction, a process relevant to the metabolism of certain drug compounds. nih.gov These studies have shown that substitution patterns can affect the activation barrier for hydrogen abstraction by up to 30 kJ/mol. nih.gov DFT-based molecular dynamics (DFTMD) has also been used to compute redox potentials and acidity constants (pKa) for aqueous this compound, providing a detailed understanding of its electrochemical behavior. nih.gov

This compound is a planar molecule. wikipedia.org Its structure is characterized by localized, alternating carbon-carbon double bonds (C=C), carbon-oxygen double bonds (C=O), and carbon-carbon single bonds (C–C). wikipedia.org Upon reduction to the semiquinone anion, the molecule adopts a more delocalized structure. wikipedia.org Further reduction and protonation to form hydroquinone (B1673460) results in a fully delocalized C6 ring. wikipedia.org

Table 1: Comparison of Bond Distances in Benzoquinone (Q), Semiquinone (Q⁻), and Hydroquinone (H₂Q)

BondBenzoquinone (Q)Semiquinone (Q⁻)Hydroquinone (H₂Q)
C-O1.23 Å1.27 Å1.38 Å
C-C1.48 Å1.43 Å1.39 Å
C=C1.34 Å1.43 Å1.39 Å

This table is based on data from reference wikipedia.org.

Spectroscopic Property Predictions and Characterization of this compound

Computational methods are crucial for predicting and interpreting the spectroscopic properties of this compound, providing a deeper understanding of its electronic transitions.

The ionization and excitation spectra of this compound have been studied using theoretical methods. tandfonline.comubc.ca DFT calculations have been employed to analyze both the valence and core electron spectra in the gas phase. tandfonline.comubc.ca These theoretical results have been compared with available experimental data, leading to new estimates and assignments for ionization energies and excitation energies that align well with experimental findings. tandfonline.com

UV-visible spectroscopic studies, in conjunction with quantum calculations, have been conducted on aqueous this compound. nih.gov While the compound decomposes at temperatures below 373 K, the shift in its maximum absorption peak with temperature was found to be consistent with time-dependent density functional theory (TD-DFT) calculations. nih.gov Theoretical infrared (IR) spectra of this compound have also been computed. researchgate.net

Table 2: Theoretical vs. Experimental Infrared (IR) Spectrum Peaks of this compound

DescriptionTheoretical Peak (cm⁻¹) (B3LYP5/6-311++G(d,p))Experimental Peak (cm⁻¹) (Gas Phase)
C-C=O fragment stretching mode17231700
C-H stretching modes3190 - 3230-

This table is based on data from reference researchgate.net.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for elucidating the intricate details of reaction mechanisms involving this compound.

Computational studies have provided significant insights into the kinetics and thermodynamics of reactions involving this compound. DFT calculations have been used to investigate the CYP-mediated metabolism of related compounds, revealing how substituents affect the activation barrier for hydrogen abstraction. nih.gov A correlation has been established between transition-state energies and substrate radical energies, offering a less computationally demanding method for determining activation energies. nih.gov

Electron Transfer and Redox Potential Calculations for this compound

The redox behavior of this compound (BQ) is fundamental to its role in a vast array of chemical and biological processes, including its function as an electron-transfer agent in metabolic pathways. beilstein-journals.org Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the intricacies of its electron transfer processes and accurately predicting its redox potentials.

Theoretical studies have extensively employed DFT to calculate the one- and two-electron reduction potentials of this compound and its derivatives. nih.gov These calculations are crucial for understanding the thermodynamics of the sequential reduction to the semiquinone radical anion (BQ•−) and then to the hydroquinone dianion (BQ²⁻). The accuracy of these predictions is highly dependent on the chosen computational methodology, including the functional, basis set, and the model used to simulate solvent effects.

One sophisticated approach combines DFT-based molecular dynamics (DFTMD) with a half-reaction scheme that models the reversible insertion of electrons and protons. nih.govnih.govacs.org This method allows for the calculation of free energy changes for each elementary step in the reduction of aqueous this compound, including acid dissociations and oxidations. nih.govacs.org By comparing the energies of different reaction pathways, researchers can separate errors arising from the DFT approximation itself from those related to the limitations of the simulation's time and length scales. nih.govnih.gov Such analyses have revealed that the DFT approximation is often the primary source of error in calculating oxidation-free energies. nih.govnih.gov

The choice of the DFT functional is critical. The B3LYP functional, for instance, has been widely used and validated for calculating the redox potentials of quinones, showing consistency with high-level methods like G4MP2. researchgate.net Studies comparing various functionals, such as BHandHLYP, M06-2X, and PBE0, have shown that DFT calculations can accurately reproduce experimental one-electron reduction potentials with a high degree of correlation (R² > 0.94). scielo.br Furthermore, strong linear correlations are observed between computed absolute reduction potentials and experimental values measured relative to standard electrodes, with Pearson's correlation coefficients (r) often exceeding 0.95. mdpi.com

The conformation of the this compound molecule can also influence its redox potential. Theoretical studies have explored various puckered conformers, including chair, boat, and skew-boat forms, optimizing their geometries at different levels of theory (e.g., B3LYP/6-31+G(d), M06-2X/6-31+G(d)). researchgate.netscielo.br These investigations highlight a correlation between the energies of the Lowest Unoccupied Molecular Orbital (LUMO) and the calculated redox potentials; conformers with more negative LUMO energies tend to have higher redox potentials. researchgate.netscielo.br The solvent environment, simulated using models like the Conductor-like Polarizable Continuum Model (C-PCM), also plays a significant role, with solvents like ethylene (B1197577) carbonate being noted for enhancing electrochemical performance. researchgate.netscielo.br

Thermodynamic analysis based on quantum chemistry computations reveals that the Gibbs free energy changes during the reduction of quinones are primarily driven by the change in the electronic energies of the molecules. nih.gov Contributions from thermal energy and entropy are comparatively minor. nih.gov The LUMO energy level, which can be modulated by substituents on the quinone ring, is a key determinant of the reduction potential. nih.gov

Table 1: Comparison of Computational Methods for Redox Potential Calculation of this compound

Computational Method Key Features Typical Findings Reference(s)
DFTMD with Half-ReactionsUses reversible insertion/removal of electrons and protons; allows for separation of DFT and simulation errors.DFT approximation is the main source of error for oxidation free energies. nih.gov, nih.gov, acs.org
DFT (B3LYP, M06-2X, etc.)Calculates one- and two-electron reduction potentials; often correlated with experimental data (e.g., cyclic voltammetry).Strong correlation between calculated and experimental potentials (R² > 0.94); LUMO energy is a key predictor. scielo.br, nih.gov, organic-chemistry.org
Conformational Analysis (DFT)Explores various ring conformers (chair, boat) and their impact on electronic properties.Puckered conformers can have varying redox potentials; good correlation between LUMO energy and redox potential. scielo.br, researchgate.net
Solvation Models (C-PCM, IEF-PCM)Simulates the effect of the solvent environment on the redox properties of the molecule.The choice of solvent model and solvent (e.g., ethylene carbonate) significantly affects calculated electrochemical performance. scielo.br, researchgate.net, mdpi.com

Catalytic Effects and Reaction Intermediates in this compound Chemistry

Computational studies have been instrumental in mapping the reaction pathways and identifying the transient species that govern the catalytic and reactive behavior of this compound. This compound can act as a catalyst, a substrate, or a crucial oxidant in various reactions, and theoretical models provide deep insight into its mechanistic roles.

In catalytic cycles, this compound often functions as an oxidant. For example, in palladium-catalyzed oxidative cross-coupling reactions, it is used to regenerate the active Pd(II) catalyst. The mechanism of these reactions can involve key steps like the migratory insertion of a palladium carbene, which has been investigated computationally. organic-chemistry.org Similarly, in the Wacker oxidation of olefins, this compound is a common co-oxidant. organic-chemistry.org Theoretical investigations into the hydride affinity of quinones, a measure of their oxidizing power, help in predicting their reactivity in such catalytic systems. researchgate.net

DFT calculations have been particularly revealing in the study of cycloaddition reactions involving this compound. In the Diels-Alder reaction, for instance, transition state studies using DFT (e.g., B3LYP level) can explain the influence of Lewis acid catalysts on regioselectivity by showing a reduction in the activation barrier compared to the uncatalyzed process. scielo.br Some reactions, like the cycloaddition with specific tungsten-complexed alkynes, have been shown through DFT to proceed via a stepwise mechanism involving a Michael-type intermediate, rather than a concerted pathway. acs.org

The characterization of radical intermediates is another significant contribution of theoretical chemistry. In the photocycloaddition of substituted 1,4-benzoquinones with alkenes, DFT and CASSCF studies have detailed a biradical mechanism. scielo.br These studies propose an intramolecular hydrogen shift in the triplet excited state, leading to a stable biradical intermediate that dictates the reaction's preference for a [3+2] over a [2+2] cycloaddition pathway. scielo.br In other contexts, such as the oxidation of catechol derivatives, computational models describe a sequence involving one-electron oxidation to a cation radical (QH₂•⁺), followed by deprotonation to form a phenoxyl radical intermediate (QH•). nih.gov

Table 2: Computationally Studied Intermediates in this compound Reactions

Reaction Type Intermediate(s) Identified Computational Method(s) Key Findings Reference(s)
PhotocycloadditionBiradicalDFT/B3LYP, CASSCFAn intramolecular hydrogen shift in the triplet state forms a stable biradical, favoring [3+2] cycloaddition. scielo.br
Diels-Alder CycloadditionMichael-type intermediateDFTReaction with a tungsten-alkyne complex proceeds stepwise through a charged, stabilized intermediate. acs.org
Oxidation of CatecholsPhenoxyl radical (QH•)N/A (Described in context of electrochemical studies)One-electron oxidation followed by deprotonation leads to a phenoxyl radical intermediate. nih.gov
Meerwein ReactionFree-radical intermediatesN/A (Mechanism described)Reaction with aryldiazonium salts proceeds via a free-radical mechanism. beilstein-journals.org
PhotocatalysisSemiquinone radical, HydroquinoneN/A (Inferred from experimental/mechanistic studies)BQ scavenges superoxide (B77818) radicals or is reduced by electrons to form hydroquinone. mdpi.com, researchgate.net

Biological Roles and Pharmacological Applications of 1,4 Benzoquinone

Role of 1,4-Benzoquinone in Biological Systems

This compound and its derivatives, broadly known as quinones, are pivotal molecules in numerous biological processes. chemicalbook.comyoutube.com They are widely distributed in nature, found in organisms ranging from bacteria and fungi to plants and animals. chemicalbook.comatamanchemicals.comfoodb.ca Their biochemical significance stems from their redox activity, which allows them to participate in vital cellular functions. nih.gov

Quinones are essential components of electron transport chains (ETCs), which are fundamental to both cellular respiration in mitochondria and photosynthesis in chloroplasts. researchgate.netkhanacademy.org In these processes, quinone derivatives act as mobile electron carriers within the lipid membranes. nih.govresearchgate.net

In cellular respiration, a derivative of this compound called ubiquinone (or Coenzyme Q) plays a crucial role. researchgate.netkhanacademy.org Ubiquinone shuttles electrons from Complex I and Complex II to Complex III of the mitochondrial respiratory chain. nih.gov This electron transfer is a key step in oxidative phosphorylation, the process that generates the majority of cellular ATP. khanacademy.org Similarly, in photosynthesis, a related molecule, plastoquinone, functions as an electron carrier, transporting electrons from Photosystem II to the cytochrome b6f complex, which contributes to the generation of a proton gradient for ATP synthesis. researchgate.netbiorxiv.org

The fundamental mechanism involves the reversible reduction of the quinone to a hydroquinone (B1673460). youtube.comresearchgate.net By accepting two electrons and two protons, the quinone becomes a hydroquinone, which can then diffuse across the membrane to donate its electrons to the next component in the chain, releasing the protons on the other side. researchgate.net This function highlights the role of quinones in linking two-electron and one-electron transfer processes within the cell's energy-converting membranes. nih.gov

This compound and its derivatives are found in a variety of natural sources. atamanchemicals.com They are produced by plants, fungi, and arthropods, often as part of their defense mechanisms. atamanchemicals.comnih.gov For instance, the bombardier beetle famously uses a chemical reaction involving hydroquinone and hydrogen peroxide to produce a hot, noxious spray of benzoquinone to deter predators.

In the plant kingdom, benzoquinones can be found in various species, such as those from the Pyrola genus. researchgate.netnih.gov Certain fungi also produce these compounds, which may contribute to their ecological interactions. nih.gov

Research has also identified this compound derivatives in the venom of the scorpion Diplocentrus melici. nih.govpnas.org These compounds, which form when the venom is exposed to air, have been shown to possess potent antimicrobial properties, suggesting they serve a defensive or predatory function for the scorpion. nih.govpnas.org The red flour beetle (Tribolium castaneum) secretes ethyl-1,4-benzoquinone (EBQ) and methyl-1,4-benzoquinone (MBQ) as defensive chemicals that repel predators and exhibit antimicrobial activity against fungi. nih.gov

As a xenobiotic compound, this compound undergoes biotransformation in biological systems. chemicalbook.comlongdom.org It is recognized as a toxic metabolite of benzene (B151609), and its presence in human blood can be an indicator of benzene exposure. wikipedia.orgchemicalbook.com The metabolism of this compound is a critical process for detoxification.

The primary metabolic pathway involves its reduction to hydroquinone. wikipedia.orgchemicalbook.comwho.int This reduction can occur through various mechanisms. One significant pathway involves a spontaneous reaction with glutathione (B108866) (GSH) via a Michael addition to form a glutathionyl-hydroquinone conjugate. nih.govresearchgate.net This conjugate can then be further processed. Enzymes known as S-glutathionyl-hydroquinone reductases (GS-HQRs), which are found in bacteria, fungi, and plants, can catalyze the reduction of these conjugates back to hydroquinones. nih.govresearchgate.net This process ultimately leads to the reduction of benzoquinone to hydroquinone while oxidizing glutathione. nih.gov

In some bacteria, specific enzymes like 2-hydroxy-1,4-benzoquinone (B196085) reductase directly convert benzoquinone derivatives to their corresponding benzenediols, preventing the auto-oxidation that can lead to toxic reactive oxygen species. nih.gov The resulting hydroquinone and its conjugates are typically more water-soluble and can be more readily excreted from the body. wikipedia.orgwho.int

Pharmacological and Biochemical Activities of this compound and Derivatives

The unique chemical structure and redox properties of this compound are the basis for its diverse pharmacological activities. researchgate.net Its derivatives have been extensively studied for their potential therapeutic applications, particularly as antioxidant and antimicrobial agents. atamanchemicals.comresearchgate.net

The antioxidant activity of this compound is complex and often linked to its reduced form, hydroquinone. nih.gov Hydroquinones are effective antioxidants capable of donating hydrogen atoms to neutralize free radicals, thereby inhibiting processes like lipid peroxidation. nih.govnih.gov The conversion of a hydroquinone to a stable quinone form is a key part of this radical scavenging activity. nih.gov

However, the this compound/hydroquinone system can also exhibit pro-oxidant behavior through a process called redox cycling. researchgate.net In this cycle, the quinone is reduced to a semiquinone radical, which can then react with molecular oxygen to regenerate the quinone and produce superoxide (B77818) radicals. nih.gov This continuous generation of reactive oxygen species (ROS) can be detrimental, but in some contexts, it is harnessed for therapeutic effects, such as inducing apoptosis in cancer cells. researchgate.net The antioxidant or pro-oxidant outcome depends heavily on the specific chemical environment and the structure of the derivative. nih.gov For example, hydroxylated derivatives of benzoquinones have been shown to be more potent radical scavengers compared to their parent compounds. nih.gov

Studies on embelin (B1684587) (2,5-dihydroxy-3-undecyl-1,4-benzoquinone), a natural benzoquinone derivative, have demonstrated its ability to scavenge various free radicals and inhibit lipid peroxidation, suggesting it can act as a competitive antioxidant under physiological conditions. nih.gov

This compound and its derivatives exhibit significant antimicrobial activity against a broad spectrum of pathogens, including bacteria and fungi. atamanchemicals.comnih.gov This efficacy has made them attractive candidates for the development of new antimicrobial drugs. nih.govmdpi.com

The antimicrobial action of quinones is thought to involve several mechanisms, including the generation of reactive oxygen species that damage essential macromolecules like lipids and nucleic acids, and the ability to form adducts with cellular nucleophiles such as proteins. researchgate.netnih.gov

Research has demonstrated the effectiveness of this compound derivatives against clinically important bacteria. For example, derivatives isolated from scorpion venom showed potent activity against Staphylococcus aureus and Mycobacterium tuberculosis, including multidrug-resistant (MDR) strains. nih.govpnas.orgresearchgate.net The tables below summarize the minimum inhibitory concentration (MIC) values from various studies, illustrating the antibacterial potential of these compounds.

Antibacterial Activity of this compound Derivatives from Scorpion Venom
CompoundTarget OrganismMIC (µg/mL)Reference
Red BenzoquinoneStaphylococcus aureus4 nih.govpnas.orgnih.gov
Blue BenzoquinoneStaphylococcus aureus6 pnas.orgnih.gov
Blue BenzoquinoneMycobacterium tuberculosis (H37Rv)4 nih.govresearchgate.net
Blue BenzoquinoneMycobacterium tuberculosis (MDR strain)4 nih.govresearchgate.net
Ampicillin (Control)Staphylococcus aureus0.5 pnas.orgnih.gov

Further studies on synthetic 2-aryl-3,5-dimethoxy-1,4-benzoquinone derivatives have also revealed selective antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus and Streptococcus pyogenes. acs.orgresearchgate.net

Antibacterial Activity of Substituted 1,4-Benzoquinones
CompoundTarget OrganismMIC (µg/mL)Reference
This compound (1)S. aureus125 acs.org
This compound (1)S. pyogenes250 acs.org
This compound (1)E. coli250 acs.org
2,6-dimethoxy-1,4-benzoquinone (3)S. aureus125 acs.org
2,6-dimethoxy-1,4-benzoquinone (3)S. pyogenes250 acs.org
2,6-dimethoxy-1,4-benzoquinone (3)E. coli500 acs.org
Chloramphenicol (Control)S. aureus125 acs.org
Chloramphenicol (Control)E. coli250 acs.org

In addition to antibacterial effects, benzoquinones secreted by insects like the red flour beetle have demonstrated fungistatic or lethal effects against various maize-associated fungi, including species of Aspergillus, Penicillium, and Trichoderma. nih.gov

Anticancer and Antitumor Properties

The 1,4-quinone structure is a prominent feature in many biologically active compounds, demonstrating significant anticancer and antitumor properties. nih.gov This moiety is found in clinically used anticancer drugs like doxorubicin (B1662922) and mitomycin. benthamdirect.comnih.gov The cytotoxic effects of quinones are often attributed to two primary mechanisms: the inhibition of DNA topoisomerase-II and the generation of reactive oxygen species (ROS) through redox cycling, which can lead to DNA strand breaks. benthamdirect.comnih.gov

This compound itself, a major metabolite of benzene, is implicated in causing hematopoietic cancers such as myelodysplastic syndrome (MDS) and acute myeloid leukemia (AML). nih.govnih.govoncotarget.com Its derivatives have shown a broad spectrum of activity against various cancer cell lines. For example, two this compound derivatives isolated from scorpion venom were found to be cytotoxic to neoplastic cell lines, indicating their potential as lead compounds for new anticancer drugs. nih.govnih.gov Another derivative, 2-chloro-3-((4-methoxyphenyl)amino)-5,6-dimethyl-1,4-benzoquinone (ABQ-3), exhibited significant growth inhibition against HCT-116 colorectal carcinoma and MCF-7 breast cancer cells, with GI50 values of 2.00 µM and 2.35 µM, respectively. nih.govnih.gov Further studies revealed that ABQ-3 induces apoptosis in these cell lines. nih.govnih.gov Similarly, the this compound derivative RF-Id, also a 5-LOX inhibitor, was found to induce apoptotic death in human glioblastoma cells. nih.gov

Nitrogen analogues of 1,4-benzoquinones have also been synthesized and tested as antitumor agents, showing activity against ascitic sarcoma 180 in mice. nih.gov The antitumor activity of these analogues appears to be related to their redox potential. nih.gov

Compound/DerivativeCancer Cell LineObserved EffectGI50/IC50 Value
ABQ-3HCT-116 (Colorectal)Growth Inhibition, Apoptosis InductionGI50: 2.00 µM, IC50: 5.22 ± 2.41 μM
ABQ-3MCF-7 (Breast)Growth Inhibition, Apoptosis InductionGI50: 2.35 µM, IC50: 7.46 ± 2.76 μM
RF-IdU87-MG (Glioblastoma)Inhibition of cell growth, Apoptosis Induction~30% apoptosis after 72h
Nitrogen AnaloguesSarcoma 180 (Mouse)Antitumor ActivityActivity correlates with redox potential
Scorpion Venom DerivativesNeoplastic Cell LinesCytotoxicityN/A

Antimalarial and Antineoplastic Activities

The 1,4-quinone scaffold is a key structural element in compounds with both antimalarial and antineoplastic activities. jst.go.jp The antineoplastic (anticancer) properties are well-documented, with quinone-based compounds being explored for their ability to induce apoptosis and inhibit cancer cell growth. nih.govbioengineer.org

In the context of antimalarial research, 1,4-naphthoquinones, which are structurally related to 1,4-benzoquinones, have been a significant focus. jst.go.jp Atovaquone, a 2-hydroxy-1,4-naphthoquinone (B1674593) derivative, is a known antimalarial agent. jst.go.jp Research into novel 1,4-naphthoquinone (B94277) derivatives has yielded compounds with potent activity against Plasmodium falciparum, the parasite responsible for malaria. jst.go.jpnih.gov For instance, a restricted sulfonamide analog of 1,4-naphthoquinone showed potent antimalarial activity with an IC₅₀ value of 2.8 μM. nih.gov The mechanism of action for many of these quinone-based antimalarials is believed to involve the inhibition of the parasite's cytochrome bc1 complex, a critical component of its respiratory chain. nih.gov The incorporation of nitrogen-containing groups into the 1,4-naphthoquinone skeleton has been shown to enhance antiplasmodial activity. jst.go.jp

Anticoagulant Activity

Certain derivatives of this compound have been investigated for their effects on blood coagulation. For example, 3,4-dihydroxybenzoic acid (3,4-diHB), an analog of the benzoquinone ring, has demonstrated anticoagulant effects in diabetic mice. nih.gov However, not all benzoquinone derivatives exhibit this property. A study comparing various quinones found that two specific this compound analogs, 5-n-octadecylmercapto-2,3-dimethoxy-1,4-benzoquinone and 5-beta-naphthylmercapto-2,3-dimethoxy-1,4-benzoquinone, did not increase prothrombin time in rats, indicating a lack of anticoagulant activity under the tested conditions. nih.gov This contrasts with a related naphthoquinone analog, which did show significant anticoagulant effects. nih.gov

Herbicidal Activity

This compound serves as an important intermediate in the chemical industry. who.intchemicalbook.com One of its notable applications is in the production of a variety of other substances, including herbicides. who.int

Toxicological and Mechanistic Studies of this compound in Biological Contexts

Genotoxicity and DNA Damage Mechanisms

This compound (BQ), a primary metabolite of the environmental toxin benzene, is recognized for its potent genotoxicity. nih.govoncotarget.com It is considered a significant contributor to the myelotoxicity and hematopoietic cancers, such as acute myeloid leukemia (AML), associated with benzene exposure. nih.govoncotarget.comresearchgate.net The genotoxic effects of BQ are multifaceted, involving direct interaction with DNA and interference with essential cellular machinery for genome maintenance. nih.govoncotarget.com

One of the primary mechanisms of BQ-induced genotoxicity is the formation of DNA adducts. researchgate.netoup.com BQ reacts with DNA bases to form exocyclic adducts, specifically with deoxyadenosine (B7792050) (pBQ-dA), deoxyguanosine (pBQ-dG), and deoxycytidine (pBQ-dC). researchgate.net These adducts are strong blocking lesions for DNA replication and are highly mutagenic, predominantly causing deletion mutations. researchgate.net In human cell lines, BQ treatment leads to single base substitutions, particularly GC→TA transversions and GC→AT transitions. oup.com

Furthermore, BQ induces chromosomal instability by interfering with DNA replication and repair processes. nih.govnih.govoncotarget.com It causes the stalling of replication forks, yet it poorly activates the typical ATR/DNA-PKcs damage response pathways. nih.govnih.gov Biochemically, BQ has been shown to inhibit the activity of topoisomerase 1 (topo1), an enzyme critical for relieving DNA supercoiling and allowing replication fork progression and restart. nih.govoncotarget.comresearchgate.net This interference leads to the formation of chromosomal breaks and rearrangements. oncotarget.com Studies in V79 Chinese hamster cells have confirmed that this compound induces both gene mutations and micronuclei, indicative of chromosomal damage. nih.gov This genotoxicity appears to occur through a mechanism distinct from simple oxidative stress or glutathione depletion. nih.gov

MechanismDescriptionConsequence
DNA Adduct FormationForms exocyclic adducts with deoxyguanosine (pBQ-dG), deoxyadenosine (pBQ-dA), and deoxycytidine (pBQ-dC). researchgate.netStrongly blocks DNA replication; highly mutagenic, leading to deletion mutations. researchgate.net
Replication Fork DestabilizationInduces stalling of replication forks. nih.govnih.govRequires homologous recombination (HR) and Fanconi anemia (FA) pathways for repair; contributes to chromosomal instability. nih.gov
Enzyme InhibitionInhibits topoisomerase 1 (topo1)-mediated DNA nicking and ligation. nih.govoncotarget.comPrevents replication fork restart and progression, leading to chromosomal breaks and rearrangements. nih.govoncotarget.com
Mutation InductionInduces gene mutations and micronuclei in mammalian cells. who.intnih.govCauses single base substitutions (e.g., GC→TA, GC→AT). oup.com

Cytotoxicity and Cellular Process Interference (e.g., DNA/RNA/Protein Synthesis Inhibition, Respiration Depression)

This compound exhibits significant cytotoxicity through various mechanisms that interfere with fundamental cellular processes. Its ability to induce cell damage is linked to its chemical reactivity, which allows it to interact with and disrupt the function of critical biomolecules.

Research has demonstrated that this compound is cytotoxic to Chinese hamster V79 cells, where it induces both gene mutations and the formation of micronuclei. nih.gov The compound's cytotoxic effects are multifaceted, involving the depletion of essential cellular cofactors. At high concentrations, it reduces the levels of NADPH and NADH, with a corresponding increase in their oxidized forms, NADP+ and NAD+. nih.gov This disruption of the cellular redox balance can impair numerous metabolic pathways that are dependent on these cofactors.

A primary mechanism of this compound's cytotoxicity is its interference with DNA replication and maintenance. It has been identified as a potent poison of topoisomerase II, an enzyme crucial for resolving DNA topological problems during replication, transcription, and chromosome segregation. nih.gov In fact, it has been shown to be more potent in vitro than the well-known anticancer drug etoposide. nih.gov this compound enhances the rate at which topoisomerase II cleaves DNA, leading to an accumulation of DNA strand breaks. nih.gov Furthermore, it interferes with the activity of topoisomerase I by inhibiting its ability to nick DNA and relieve supercoiling, which is essential for the progression of replication forks. nih.gov This interference leads to stalled replication forks, which can collapse and result in chromosomal breaks and genomic instability. nih.gov

The genotoxicity of this compound is also attributed to its ability to form adducts with DNA bases. These adducts, such as pBQ-dC, pBQ-dA, and pBQ-dG, act as strong blocks to DNA replication. nih.gov When DNA polymerases encounter these adducts, DNA synthesis is largely halted. nih.gov The cellular response to bypass these lesions is often error-prone, leading to a high frequency of deletion mutations. nih.gov

The interference with cellular respiration is another facet of its toxicity. As a metabolite, this compound can disrupt mitochondrial function. wikipedia.org The quinone structure is central to the induction of oxidative stress, where it can be converted to a semiquinone radical. mdpi.com This process can lead to the generation of reactive oxygen species (ROS), which in turn can damage mitochondrial components and inhibit respiratory chain function. mdpi.com

Table 1: Summary of Cytotoxic Effects and Cellular Process Interference by this compound

Effect Mechanism Affected Cellular Components/Processes References
Genotoxicity Induces gene mutations and micronuclei. DNA nih.gov
DNA Damage Acts as a topoisomerase II poison, enhancing DNA cleavage. Topoisomerase II, DNA nih.gov
Inhibits topoisomerase I-mediated DNA nicking and ligation. Topoisomerase I, DNA replication forks nih.gov
Forms DNA adducts (pBQ-dC, pBQ-dA, pBQ-dG) that block replication. DNA, DNA polymerases nih.gov
Inhibition of Synthesis Stalls replication forks, leading to inhibition of DNA synthesis. DNA replication machinery nih.gov
Intercalates into the DNA helix, inhibiting DNA and RNA synthesis. DNA, RNA mdpi.com
Respiration Depression Interferes with cellular respiration and mitochondrial function. Mitochondria wikipedia.org
Cofactor Depletion Reduces levels of NADPH and NADH. Cellular redox balance, metabolic pathways nih.gov

Oxidative Stress Induction

This compound is a potent inducer of oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products. The chemical nature of this compound, particularly its quinone moiety, facilitates its participation in redox cycling, leading to the generation of ROS.

Studies on mouse bone marrow cells have shown that exposure to this compound leads to significant decreases in the levels of glutathione, a key intracellular antioxidant, and in the activity of superoxide dismutase, an enzyme that catalyzes the dismutation of the superoxide radical. nih.gov Concurrently, there are significant increases in the levels of malondialdehyde, a marker of lipid peroxidation, and protein carbonyls, an indicator of protein oxidation. nih.gov These findings point to widespread oxidative damage to cellular macromolecules.

The production of ROS is a central mechanism underlying the DNA damage induced by this compound. nih.gov In Chinese hamster V79 cells, treatment with this compound resulted in a six-fold increase in ROS production compared to control cells. nih.gov This surge in ROS is directly linked to the observed DNA damage in these cells. nih.gov The generation of ROS is thought to occur through the transformation of the quinone moiety of this compound into a semiquinone by enzymes such as cytochrome P450 reductases and NADH dehydrogenase (complex I). mdpi.com This semiquinone can then react with molecular oxygen to produce superoxide anions and subsequently other ROS like hydrogen peroxide. mdpi.com

The induction of oxidative stress by this compound is a critical component of its toxicological profile, contributing to its genotoxic and cytotoxic effects. nih.gov

Table 2: Markers of Oxidative Stress Induced by this compound

Marker Effect of this compound Significance References
Glutathione (GSH) Decreased levels Depletion of a major intracellular antioxidant. nih.gov
Superoxide Dismutase (SOD) Decreased activity Impaired detoxification of superoxide radicals. nih.gov
Malondialdehyde (MDA) Increased levels Indication of lipid peroxidation and cell membrane damage. nih.gov
Protein Carbonyls Increased levels Indication of oxidative damage to proteins. nih.gov
Reactive Oxygen Species (ROS) Increased production Direct cause of oxidative damage to DNA and other macromolecules. nih.gov

Immunomodulatory Effects (e.g., Phagocytosis Inhibition)

This compound and its derivatives have been shown to possess immunomodulatory properties, influencing the activity of various components of the immune system. These effects are often linked to their anti-inflammatory and antioxidant activities.

Derivatives of this compound, such as thymoquinone (B1682898), have demonstrated significant immunomodulatory roles. nih.gov Thymoquinone can modulate both cellular and humoral immunity and has anti-inflammatory properties by preventing the biosynthesis of key inflammatory mediators like prostaglandins (B1171923) and leukotrienes. nih.govresearchgate.net It has also been shown to reduce the production of pro-inflammatory cytokines such as interleukins (ILs) and tumor necrosis factor-alpha (TNF-α) induced by lipopolysaccharide (LPS). nih.govresearchgate.net For instance, lawsone (2-hydroxy-1,4-naphthoquinone), another quinone derivative, has been found to reduce the expression levels of inflammatory markers including TNF-α, IL-1β, and IL-6. frontiersin.org

While direct studies on the inhibition of phagocytosis by this compound are limited, the broader class of quinones and related small molecules has been investigated for such effects. The process of phagocytosis, a critical function of immune cells like macrophages, can be modulated by various chemical compounds. hematologyresjournal.comnih.gov For example, thymoquinone has been observed to increase phagocytic activity in certain contexts. nih.gov Conversely, other quinone derivatives have been explored for their potential to inhibit inflammatory processes, which can be closely linked to phagocytic activity. researchgate.net The immunomodulatory effects of quinones are complex and can be either stimulatory or inhibitory depending on the specific compound, cell type, and context.

Table 3: Immunomodulatory Effects of Quinone Derivatives

Effect Compound/Class Mechanism/Observation References
Anti-inflammatory Thymoquinone Prevents biosynthesis of prostaglandins and leukotrienes. nih.govresearchgate.net
Lawsone Reduces expression of TNF-α, IL-1β, and IL-6. frontiersin.org
Cytokine Modulation Thymoquinone Reduces LPS-induced production of pro-inflammatory cytokines (ILs, TNF-α). nih.govresearchgate.net
Phagocytosis Modulation Thymoquinone Increases phagocytic activity in some models. nih.gov

Environmental Aspects of 1,4 Benzoquinone

Occurrence and Detection of 1,4-Benzoquinone in Environmental Media

Presence in Air, Soil, and Water

This compound is a redox-reactive organic compound found in various natural environments, including soil, water, and sediment. Its presence in these media is significant as it plays a role in regulating environmental processes and the biogeochemical cycles of essential elements. The compound has been identified in urban runoff, roadside soils, and airborne particulate matter, with concentrations in water extractions of biochars, soils, and wildfire-derived ashes ranging from 0.8 to 14 μM.

The widespread presence of this compound and other quinones is often linked to anthropogenic activities. For instance, they are known transformation products of p-phenylenediamines (PPDs), which are extensively used in the rubber industry. Consequently, quinones derived from rubber are ubiquitously found in urban environments. Industrial uses, such as in the manufacturing of various products, can lead to releases into wastewater, soils, and the air, with water being the primary environmental compartment affected. Although this compound is moderately volatile, upon release, it is expected to partition mainly to soil and water.

Formation from Combustion Processes

This compound is formed during incomplete combustion and pyrolysis of fuels. It is a notable component of both gasoline and diesel motor vehicle emissions, being detected in both the gas and particle phases. In fact, this compound is often the most abundant quinone species found in vehicle exhaust. acs.org

Research has quantified its emission rates from light-duty gasoline and heavy-duty diesel vehicles. A significant portion of the total quinone mass is found in the gas phase, accounting for ≥69% in light-duty gasoline emissions and ≥84% in heavy-duty diesel emissions. acs.org

Biomass burning is another significant source of atmospheric quinones. nih.gov Wildfires, a major example of biomass combustion, release these compounds into the environment. nih.gov The aqueous photochemistry of this compound, a known byproduct of biomass burning, is a source of hydroxyl (•OH) and organic radicals, indicating its role in the photochemical aging of biomass-burning organic aerosols. nih.govacs.org

Table 1: Emission Rates of this compound (BQN) from Motor Vehicles

Vehicle Type Emission Phase Emission Rate (μg per liter of fuel consumed)
Light-Duty Gasoline Gas-phase 2 - 3200
Light-Duty Gasoline Particle-phase 1.8 - 1500
Heavy-Duty Diesel Gas-phase 35 - 28000
Heavy-Duty Diesel Particle-phase 4 - 1600

Data sourced from Environmental Science & Technology. acs.org

Environmental Fate and Transport Mechanisms

Atmospheric Degradation Pathways (e.g., Reaction with Hydroxyl Radicals)

Once released into the atmosphere, this compound is expected to degrade rapidly. The primary degradation pathway for the volatilized compound is its reaction with photochemically produced hydroxyl radicals (•OH). The estimated atmospheric half-life for this reaction is approximately 5.5 hours, indicating a relatively short persistence in the air.

In aqueous atmospheric environments, such as clouds and fog, the photochemistry of this compound is complex. Irradiation of aqueous solutions of this compound can produce both hydroxyl and organic radicals. nih.govacs.org The reaction begins with the absorption of a photon, leading to a reactive triplet-state molecule (³BQ*). acs.org This excited state then reacts with water to yield semiquinone radicals and hydroxyl radicals. acs.org Furthermore, the superoxide (B77818) anion radical (O₂•⁻), a common reactive oxygen species in the atmosphere, can reduce this compound to form the p-BQ anion radical (BQ•⁻), with hydroquinone (B1673460) as the main final product. nih.gov

Adsorption and Incorporation into Natural Organic Matter

In soil and water, this compound can interact with natural organic matter (NOM), which influences its environmental fate. It can react with water to form hydroxyquinol, which is then readily oxidized to 2-hydroxy-1,4-benzoquinone (B196085). This process contributes to the formation of humic acids, a major component of NOM.

The sorption of quinones and similar compounds to NOM is influenced by the chemical nature of the organic matter. Studies have shown that compounds with ketone functionalities exhibit preferential interactions with the aromatic rings within NOM, likely due to π-π electron donor-acceptor interactions. This suggests that the aromatic content of soil and sediment organic matter is a key factor in the sequestration of this compound. Quinone intermediates are recognized for their role in the complex chemistry of NOM, acting as electron acceptors or donors and facilitating electron transfer processes.

Biodegradation and Biotransformation of this compound

This compound is susceptible to microbial degradation. The bacterium Pseudomonas putida has been shown to be capable of biodegrading this compound. nih.gov In batch experiments, this bacterium demonstrated a maximum specific growth rate of 0.94 h⁻¹ and a maximum biodegradation rate of 6.71 mg of this compound per liter per hour. nih.gov In a continuous bioreactor system, the maximum biodegradation rate observed was significantly higher, at 246 mg L⁻¹ h⁻¹. nih.gov

The biodegradation pathway for similar compounds, such as 1,4-naphthoquinone (B94277), by Pseudomonas putida involves initial hydroxylation of the quinoid ring, followed by reduction and eventual ring cleavage. The resulting products are then metabolized through pathways like the 3-oxoadipate pathway. It is plausible that this compound follows a similar degradation sequence, beginning with its reduction to hydroquinone, which is then further broken down by microorganisms.

**Table 2: Biodegradation Kinetic Parameters for this compound by *Pseudomonas putida***

System Type Parameter Value Unit
Batch Bioreactor Maximum Specific Growth Rate 0.94 h⁻¹
Batch Bioreactor Maximum Biodegradation Rate 6.71 mg L⁻¹ h⁻¹
Continuous Bioreactor Maximum Biodegradation Rate 246 mg L⁻¹ h⁻¹

Data sourced from Biodegradation. nih.gov

Microbial Degradation Pathways (e.g., Pseudomonas putida)

The biodegradation of this compound has been a subject of significant research, particularly focusing on the capabilities of various microorganisms to utilize this compound as a carbon source. Among these, the bacterium Pseudomonas putida has been identified as a robust degrader of this compound and other aromatic compounds. researchgate.netnih.govmdpi.com

Research has shown that Pseudomonas putida (specifically strain ATCC 17484) can effectively degrade this compound. researchgate.net The degradation pathway in Pseudomonas species typically involves the hydroxylation of the quinone ring. For instance, the degradation of 1,4-naphthoquinone by Pseudomonas putida begins with a hydroxylation to yield 2-hydroxy-1,4-naphthoquinone (B1674593) (lawsone). This intermediate is then reduced to 1,2,4-trihydroxynaphthalene. The subsequent ring fission product is converted to salicylic acid, which is further metabolized to catechol. Catechol then undergoes ortho-cleavage and enters the 3-oxoadipate pathway. nih.gov While this pathway is for a related compound, it provides a model for the likely initial steps in this compound degradation by Pseudomonas putida. The process for this compound likely involves its reduction to hydroquinone, which can then be converted to beta-ketoadipic acid. researchgate.net

Biokinetic Studies in Remediation Systems for this compound

Biokinetic studies are crucial for understanding the efficiency and capacity of microbial systems in remediating contaminants like this compound. Investigations using Pseudomonas putida ATCC 17484 have provided valuable data on the kinetics of this compound biodegradation in both batch and continuous bioreactor systems. researchgate.netnih.gov

In batch experiments, the maximum specific growth rate of P. putida on this compound was determined to be 0.94 h⁻¹, with a maximum biodegradation rate of 6.71 mg of this compound per liter per hour. researchgate.net These studies are essential for designing and optimizing bioremediation strategies for wastewaters containing this compound. researchgate.net

Continuous bioreactor studies have further illuminated the relationship between substrate loading and biodegradation rates. A linear correlation was observed between these two parameters up to the point of cell washout. researchgate.net A maximum biodegradation rate of 246 mg L⁻¹ h⁻¹ was achieved at a loading rate of 275 mg L⁻¹ h⁻¹ with a residence time of 1.82 hours. researchgate.net

Biokinetic Parameters for this compound Degradation by Pseudomonas putida ATCC 17484

ParameterValueSystem Type
Maximum Specific Growth Rate0.94 h⁻¹Batch
Maximum Biodegradation Rate6.71 mg L⁻¹ h⁻¹Batch
Maximum Biodegradation Rate246 mg L⁻¹ h⁻¹Continuous Bioreactor
Loading Rate at Maximum Biodegradation275 mg L⁻¹ h⁻¹Continuous Bioreactor
Residence Time at Maximum Biodegradation1.82 hContinuous Bioreactor

Environmental Remediation Strategies Involving this compound

Adsorptive Removal Techniques for this compound

Adsorption is a widely used and effective method for removing organic pollutants from water. Activated carbon is a common adsorbent due to its high porosity and large surface area. vito.bemdpi.com Research has demonstrated the efficacy of various activated carbon materials for the removal of this compound from aqueous solutions.

Thermally treated activated carbon fibers (ACF) have shown enhanced adsorptive removal of this compound, with a maximum adsorption capacity of 315.2 mg/g at neutral pH and 25°C. tandfonline.comresearchgate.net The adsorption process is favorable under both neutral and acidic conditions and is not significantly affected by ionic strength, suggesting the formation of inner-sphere surface complexes. tandfonline.com

Biosolid-based activated carbon (SBAC) has also been investigated as a sustainable and effective adsorbent for this compound. researchgate.net The adsorption is rapid, with the majority of the compound being removed within 30 minutes. The Langmuir isotherm model estimated a maximum adsorption capacity of 19.6 mg/g for SBAC. researchgate.net This method has been shown to reduce this compound concentrations to below the fish-toxicity limit of 0.045 mg/L. researchgate.net

Adsorption Capacities for this compound

AdsorbentMaximum Adsorption Capacity (mg/g)Reference
Thermally Treated Activated Carbon Fibers315.2 tandfonline.comresearchgate.net
Biosolid-Based Activated Carbon19.6 researchgate.net

Advanced Oxidation Processes (e.g., Peroxymonosulfate Activation)

Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic pollutants from water and wastewater by oxidation through reactions with hydroxyl radicals (•OH) or sulfate (B86663) radicals (SO₄•⁻). mdpi.com Peroxymonosulfate (PMS) is a potent oxidant used in AOPs to generate these radicals. mdpi.comacs.orgnih.gov

Interestingly, this compound can act as an efficient activator of PMS. bohrium.comnih.govacs.org The reaction between this compound and PMS does not primarily produce hydroxyl or sulfate radicals. Instead, it generates singlet oxygen (¹O₂), a moderately reactive electrophile. bohrium.comnih.govacs.org This non-radical pathway is significant because singlet oxygen is more selective than hydroxyl or sulfate radicals and may be less affected by background organic matter in complex water matrices. bohrium.comnih.govacs.org The proposed mechanism involves the formation of a dioxirane intermediate between PMS and this compound, which then decomposes to produce singlet oxygen. bohrium.comnih.govacs.org This process has been shown to be effective for the degradation of other pollutants, such as sulfamethoxazole (B1682508). bohrium.comnih.govacs.org While this demonstrates the role of this compound in facilitating AOPs, the high reactivity of sulfate radicals generated through other activation methods (such as heat, UV, or transition metals) suggests they would also be effective in degrading this compound itself, breaking it down into smaller, less harmful compounds. acs.orgnih.govfrontiersin.org

Coupling Anaerobic Transformation with Soil Organic Matter Incorporation

Under anaerobic conditions, quinone moieties within soil organic matter (humus) can act as terminal electron acceptors for microbial respiration. agriculturejournals.czoup.comresearchgate.netnih.govrsc.org Microorganisms can transfer electrons to these quinone groups, reducing them to hydroquinones. This process is a key component of the biogeochemical cycling of carbon in anaerobic environments. researchgate.net

This microbial reduction of quinones can be coupled with the transformation of organic pollutants. The reduced hydroquinone moieties can then abiotically reduce other contaminants. While direct studies on the incorporation of this compound into soil organic matter through this coupled process are not detailed in the provided search results, the fundamental principles of humus respiration suggest a likely pathway. This compound, being a quinone, can serve as an electron acceptor for anaerobic microorganisms. researchgate.net Once reduced to hydroquinone, it can participate in further reactions within the soil matrix, potentially leading to its incorporation into the complex structure of humic substances. This process would effectively sequester the compound, reducing its bioavailability and toxicity. The ability of various anaerobic bacteria to reduce quinones suggests that this is a widespread and environmentally significant process. oup.com

Assessment in Oxidative Stress Monitoring in Ecosystems

Oxidative stress is a state of imbalance between the production of reactive oxygen species (ROS) and the ability of an organism's antioxidant defense system to detoxify these reactive intermediates. researchgate.netmdpi.comnih.govnih.govresearchgate.net It is a common mechanism of toxicity for many environmental pollutants and is often assessed in ecotoxicological studies through the measurement of various biomarkers. researchgate.netmdpi.comnih.govnih.govresearchgate.net

This compound is a known ROS-generating compound. researchgate.net Its ability to undergo redox cycling allows it to produce superoxide radicals, which can lead to oxidative damage to cellular components such as lipids, proteins, and DNA. researchgate.netmdpi.com While specific studies detailing the use of this compound itself as a monitored biomarker in ecosystem-wide assessments are not prevalent in the search results, its role as an inducer of oxidative stress is well-established. For example, in aquatic toxicology, the exposure of fish to certain pollutants can lead to the formation of benzoquinone-like metabolites, which in turn induce oxidative stress. nih.gov Therefore, the presence and concentration of such compounds, or the biomarkers of the damage they cause (e.g., lipid peroxidation, protein carbonyls, DNA adducts), can serve as indicators of exposure to pollutants that lead to oxidative stress in an ecosystem. mdpi.commdpi.com The study of oxidative stress biomarkers in organisms like fish is a crucial tool for understanding the sublethal impacts of chemical pollution in aquatic environments. researchgate.netnih.govnih.gov

Advanced Analytical Characterization of 1,4 Benzoquinone

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are essential for separating 1,4-benzoquinone from complex mixtures and for its precise quantification, particularly in degradation studies and environmental analysis.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for monitoring the degradation of this compound and its reduced form, hydroquinone (B1673460). nih.gov Reversed-phase HPLC (RP-HPLC) coupled with a UV detector is commonly used for this purpose. semanticscholar.org The method allows for the separation and simultaneous quantification of the parent compound and its degradation products in a single run. unich.it

HPLC methods have been developed and validated for the analysis of hydroquinone (a common product of benzoquinone reactions) in various matrices. nih.govnih.gov These methods are characterized by their sensitivity, selectivity, and reproducibility. nih.gov By analyzing samples at different time intervals during a degradation experiment, a kinetic profile can be established. Forced degradation studies using acid and base hydrolysis can be performed to understand the stability of the molecule under different conditions, with HPLC being the primary analytical tool to quantify the remaining parent compound and the formed degradants. unich.it

Table 4: Representative HPLC Conditions for Analysis of this compound Related Compounds
ParameterConditionPurposeReference
ColumnC18 (Reversed-Phase)Separation of moderately polar to nonpolar compounds. semanticscholar.orgnih.gov
Mobile PhaseMethanol/Water or Acetonitrile/Water mixtures, often with pH adjustment (e.g., phosphoric acid).Elution of analytes from the column. Gradient elution is often used for complex mixtures. nih.govnih.gov
Flow RateTypically 1.0 mL/minControls retention time and separation efficiency. semanticscholar.org
DetectionUV Detector (e.g., at 223 nm or 230 nm)Quantification of analytes based on their UV absorbance. semanticscholar.orgnih.gov

Size Exclusion Chromatography (SEC), also known as gel filtration or molecular sieve chromatography, separates molecules based on their hydrodynamic volume or size in solution. wikipedia.orgbio-rad.com The technique uses a column packed with porous beads. Larger molecules that are excluded from the pores travel a shorter path and elute first, while smaller molecules that can enter the pores have a longer path and elute later. bitesizebio.com

The primary application of SEC is for the analysis and separation of large macromolecules such as proteins and industrial polymers. wikipedia.orgnih.gov For a small molecule like this compound (molar mass approx. 108.10 g/mol ), SEC is not a conventional method for direct quantification or analysis from simple solutions, as its small size would lead to very long retention times and significant diffusion, resulting in poor resolution. bitesizebio.comwikipedia.org

However, in the context of environmental samples, SEC could theoretically be applied not for the analysis of this compound itself, but for its separation from a macromolecular matrix. Environmental samples often contain large, complex organic matter like humic and fulvic acids. SEC could serve as a sample clean-up or fractionation step to separate these high-molecular-weight components from low-molecular-weight compounds, including contaminants like this compound, before subsequent analysis by a more suitable technique like HPLC or GC-MS. youtube.com

Table 5: Principles of Size Exclusion Chromatography (SEC)
PrincipleDescriptionApplicability to this compound
Separation MechanismSeparates molecules based on size and shape by differential exclusion from pores of a stationary phase.Inefficient for direct analysis of small molecules like this compound.
Elution OrderLarge molecules elute first, small molecules elute last.This compound would elute very late, after macromolecular components.
Primary ApplicationAnalysis of proteins, polymers, and other macromolecules.Not a primary technique for this compound analysis.
Potential Use in Environmental SamplesFractionation of high-molecular-weight matrix (e.g., humic acids) from low-molecular-weight analytes.Can be used as a sample preparation/clean-up step prior to analysis by other methods.

Table of Mentioned Compounds

Compound NameChemical FormulaRole/Context
This compoundC₆H₄O₂Primary subject of analysis
HydroquinoneC₆H₄(OH)₂Reduction product/degradation product of this compound
CatecholC₆H₄(OH)₂Potential degradation intermediate
PeroxymonosulfateHSO₅⁻Oxidant activated by this compound
MethanolCH₃OHHPLC mobile phase component
AcetonitrileC₂H₃NHPLC mobile phase component
Phosphoric acidH₃PO₄HPLC mobile phase modifier
Humic AcidNot applicable (mixture)Macromolecular component of environmental samples
Fulvic AcidNot applicable (mixture)Macromolecular component of environmental samples

Electrochemical Methods for this compound Characterization

The electrochemical behavior of this compound (p-benzoquinone) is well-documented, making electrochemical methods powerful tools for its characterization. These techniques are predicated on the reversible two-electron, two-proton reduction of this compound to hydroquinone. A variety of electrochemical methods, including Cyclic Voltammetry (CV), Differential Pulse Voltammetry (DPV), and Electrochemical Impedance Spectroscopy (EIS), are employed to study its redox properties and to detect its presence.

Cyclic voltammetry is a fundamental technique used to probe the redox mechanism of this compound. Studies have demonstrated that the electrochemical response is highly dependent on the electrode material. For instance, the proton-coupled electron transfer kinetics of this compound were found to be significantly enhanced at nanoporous platinum and gold electrodes compared to flat surfaces. This enhancement is attributed to the confinement effect within the nanopores, which facilitates both proton and electron transfer.

The modification of electrode surfaces can further refine the characterization process. In one study, a gold electrode was modified with various thiols to immobilize this compound, allowing for detailed CV analysis of its interaction with the surface. This research recorded a cathodic peak potential (Epc) of +0.210 V and an anodic peak potential (Epa) of +0.240 V, with a peak separation (ΔEp) of 0.030 V, indicating a quasi-reversible redox process.

More advanced methods include the development of novel disposable sensors for p-benzoquinone detection. One such sensor utilizes a screen-printed carbon electrode modified with a Manganese dioxide@Cobalt-Nickel Metal-Organic Framework/functionalized Multi-Walled Carbon Nanotube (MnO2@Co-Ni MOFs/fMWCNTs) nanocomposite. This sensor was characterized using CV, DPV, and EIS, demonstrating high selectivity and a wide linear detection range for p-benzoquinone.

Spectroelectrochemistry offers another layer of characterization by combining electrochemical techniques with spectroscopy. A microreactor chip integrating Attenuated Total Reflection Infrared (ATR-IR) spectroscopy with boron-doped diamond electrodes has been used to successfully analyze the reversible redox pair of p-benzoquinone and hydroquinone, providing detailed mechanistic insights in situ.

Table 1: Performance of Various Electrochemical Methods for this compound (PBQ) Detection

Electrochemical MethodElectrode SystemLinear Detection RangeLimit of Detection (LOD)Key Findings/Application
Cyclic Voltammetry (CV)Gold electrode modified with 2-propene-1-thiol and 1,3-propanedithiolN/A (Characterization)N/ADemonstrated quasi-reversible redox behavior with Epa = +0.240 V and Epc = +0.210 V.
Differential Pulse Voltammetry (DPV)MnO2@Co-Ni MOFs/fMWCNTs modified Screen-Printed Carbon Electrode (SPCE)0.005 mM - 30 mM0.0027 ± 0.0005 mMHigh selectivity and applicability for PBQ detection in industrial wastewater. nih.gov
Spectroelectrochemistry (ATR-IR/CV)Boron-doped diamond (BDD) electrodes in a microreactorN/A (Mechanistic Study)Estimated below 20 mMEnabled successful in-situ manipulation and analysis of the p-benzoquinone/hydroquinone redox pair. utwente.nl

Novel Quantification Methods for this compound in Complex Environmental Media

The quantification of this compound in complex environmental matrices such as industrial wastewater, groundwater, and soil presents significant analytical challenges due to the presence of interfering substances. nih.gov Novel methods with high sensitivity and selectivity are crucial for accurate monitoring. Recent advancements have focused on sophisticated chromatographic techniques and specialized electrochemical sensors.

Solid Phase Extraction (SPE) coupled with Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) has emerged as a robust method for analyzing trace levels of quinones in water. SPE is a critical sample preparation step that concentrates the analyte and removes matrix interferences. nih.gov For instance, a method developed for 13 halobenzoquinones in drinking water utilized Plexa SPE columns for sample enrichment before UPLC-MS/MS analysis. nih.gov This approach achieved very low method detection limits (MDL), ranging from 0.2 to 10.0 ng/L, demonstrating the high sensitivity required for trace contaminant analysis in drinking water. nih.gov Similarly, SPE procedures followed by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) have been optimized for the analysis of benzoquinone in water samples, with divinylbenzene-based sorbents being effective for extraction. researchgate.net

The development of novel electrochemical sensors offers a promising alternative for rapid, cost-effective, and on-site quantification. A disposable sensor based on a screen-printed electrode modified with a MnO2@Co-Ni MOFs/fMWCNTs nanocomposite was specifically designed for the detection of p-benzoquinone in industrial wastewater and groundwater. nih.gov This sensor demonstrated excellent performance, including a low limit of detection (LOD) of 0.0027 mM and high recovery rates (96.91% to 105.67%) in real industrial wastewater samples. nih.gov The applicability of the sensor was validated using HPLC, confirming its accuracy and reliability for environmental monitoring. nih.gov These advanced sensors provide a quick and easy-to-use tool for analyzing phenolic contaminants in environmental samples. nih.gov

Table 2: Comparison of Novel Quantification Methods for Benzoquinones in Environmental Water Samples

Analytical TechniqueSample MatrixSample PreparationLimit of Detection (LOD) / Quantification (LOQ)Recovery (%)
SPE-UPLC-MS/MSDrinking WaterSolid Phase Extraction (Plexa columns)MDL: 0.2 - 10.0 ng/L; MQL: 0.6 - 33.0 ng/L (for various halobenzoquinones) nih.gov56% - 88% (for various halobenzoquinones) nih.gov
SPE-GC/HPLCWater SamplesSolid Phase Extraction (Divinylbenzene-based sorbents)LOD: 0.042 - 23.83 μg/mL; LOQ: 0.138 - 78.64 μg/mL researchgate.netN/A
Electrochemical Sensor (DPV)Industrial WastewaterDirect measurementLOD: 0.0027 mM nih.gov96.91% - 105.67% nih.gov

Industrial and Specialized Applications of 1,4 Benzoquinone

1,4-Benzoquinone as a Chemical Intermediate in Organic Synthesis

This compound is a fundamental building block and reagent in organic synthesis, valued for its reactivity in a variety of transformations. It functions as a hydrogen acceptor and a potent oxidant. wikipedia.org One of its primary roles is as a dehydrogenation reagent, facilitating the formation of unsaturated bonds in molecules. wikipedia.org

A significant application of this compound is in cycloaddition reactions, particularly as a dienophile in Diels-Alder reactions. wikipedia.orgnbinno.com This capability allows for the efficient construction of complex cyclic and polycyclic structures, which are key intermediates in the synthesis of natural products and pharmaceuticals. nbinno.comnbinno.com For instance, it is employed to prepare naphthoquinones and 1,4-phenanthrenediones. chemicalbook.com

Furthermore, this compound plays a critical role as a reoxidant in various catalytic cycles. A notable example is the Wacker-Tsuji oxidation, where it facilitates the palladium-catalyzed oxidation of alkenes to ketones. wikipedia.orgnbinno.comchemcess.com While pressurized oxygen is often the terminal oxidant in this reaction, this compound is sometimes preferred. wikipedia.orgchemcess.com It is also utilized as a reagent in some variations of Wacker oxidations. wikipedia.orgchemcess.com

The Thiele-Winter reaction provides another example of its utility, where it reacts with acetic anhydride (B1165640) and sulfuric acid to produce the triacetate of hydroxyquinol. chemcess.comchemicalbook.com This reaction is instrumental in the synthesis of certain natural products. chemicalbook.com Additionally, this compound is used to suppress double-bond migration during olefin metathesis reactions. wikipedia.org It also serves as a precursor for the synthesis of hydroquinone (B1673460), which has widespread applications in photography and as an antioxidant in the rubber industry. chemicalbook.comchemcess.com

Reaction Type Role of this compound Key Products/Intermediates
DehydrogenationHydrogen Acceptor/OxidantUnsaturated Compounds
Diels-Alder ReactionDienophileNaphthoquinones, 1,4-Phenanthrenediones, Complex Cyclic Systems
Wacker-Tsuji OxidationReoxidantKetones from Alkenes
Thiele-Winter ReactionReactantTriacetate of Hydroxyquinol
Olefin MetathesisAdditivePrevents double-bond migration
Hydroquinone SynthesisPrecursorHydroquinone

Applications in Polymer Science and Materials Chemistry

The reactivity of this compound extends to the field of polymer and materials science, where it is utilized in several key areas, from controlling polymerization reactions to being a component in advanced materials for energy storage and electronics.

This compound is an effective polymerization inhibitor, a crucial role for the safe storage and transportation of reactive monomers. chemicalbook.comchemcess.com It is particularly effective in preventing the spontaneous polymerization of monomers such as styrene and methyl methacrylate (B99206), which can undergo unwanted polymerization upon exposure to heat or light. nih.govreddit.com The mechanism of inhibition involves the reaction of this compound with free radicals that initiate the polymerization chain reaction. reddit.com By scavenging these radicals, it effectively terminates the polymerization process, thus stabilizing the monomer. reddit.com This inhibitory effect is vital in industrial settings to prevent the fouling of equipment and to ensure the quality and purity of the monomers. nih.gov

Beyond its role as an inhibitor, this compound is also used as a component in the synthesis of various polymers and resins. Its derivatives can be incorporated into polymer backbones to impart specific properties. For example, poly(2,5-dihydroxy-1,4-benzoquinone-3,6-methylene) (PDBM) is a polymer that contains oxocarbon cycles with redox properties, making it suitable for applications in rechargeable lithium batteries. researchgate.net Additionally, metal-organic frameworks (MOFs) have been synthesized using 2,5-dihydroxy-1,4-benzoquinone as a ligand, creating materials with potential applications in various fields. acs.orgnih.govusu.edu Benzoquinone-modified polythiophene has also been synthesized and studied for its structural and material properties. rsc.org

The reversible redox chemistry of the benzoquinone/hydroquinone couple makes it a promising candidate for energy storage applications, particularly in aqueous organic redox flow batteries (AORFBs). harvard.eduaiche.org These batteries offer a potentially low-cost and scalable solution for grid-scale energy storage. harvard.edu In these systems, this compound and its derivatives can act as the active species in the electrolyte, storing and releasing energy through electrochemical reactions. researchgate.netresearchgate.net Research has focused on modifying the benzoquinone structure to improve solubility, stability, and cell performance. researchgate.netnih.gov For instance, 2,5-dihydroxy-1,4-benzoquinone has been investigated as a redox-active material in alkaline electrolytes for AORFBs. aiche.orgresearchgate.net The use of quinone-based materials in rechargeable lithium batteries is also an active area of research, with studies exploring how to overcome challenges like sublimation and dissolution in organic electrolytes. researchgate.net

Energy Storage Application Role of this compound/Derivatives Key Research Findings
Aqueous Organic Redox Flow Batteries (AORFBs)Redox-active species in the electrolyteHigh cell potential and coulombic efficiency demonstrated with derivatives like 2,5-dihydroxy-1,4-benzoquinone. researchgate.net
Rechargeable Lithium BatteriesPositive electrode materialPolymers containing benzoquinone fragments, such as PDBM, show good cyclability. researchgate.net

The electron-accepting properties of this compound make it a subject of interest in organic electronics research. While this is an emerging area, the potential for using benzoquinone derivatives in components like organic semiconductors and charge-transfer complexes is being explored. Its ability to participate in redox reactions is a key characteristic that could be harnessed in the development of novel electronic materials.

Catalytic Roles of this compound

This compound and its derivatives can play significant roles in catalysis, primarily as oxidants or co-oxidants in various chemical transformations. nbinno.comlookchem.com Its function is often to facilitate a catalytic cycle by regenerating the active form of a metal catalyst.

As previously mentioned in the context of organic synthesis, this compound is a key component in palladium-catalyzed reactions, such as the Wacker-Tsuji oxidation, where it acts as a co-oxidant. wikipedia.orgnbinno.com In these reactions, it reoxidizes the palladium from its reduced state back to its catalytically active state, allowing the catalytic cycle to continue.

Beyond its role in palladium catalysis, this compound can also promote other types of oxidative reactions. For example, it has been shown to be effective in the aerobic oxidative hydroxylation of arylboronic acids to phenols. organic-chemistry.org This reaction proceeds under metal-free conditions, with this compound acting as a catalyst in the presence of water as a solvent. organic-chemistry.org Furthermore, it is used as a dehydrogenation reagent in various synthetic protocols. organic-chemistry.org The ability of this compound to act as a mild and effective oxidant makes it suitable for reactions involving sensitive substrates that might be degraded by harsher oxidizing agents. nbinno.comnbinno.com

Catalytic Process Role of this compound Catalyst System
Wacker-Tsuji OxidationCo-oxidantPalladium salts
Aerobic Oxidative HydroxylationCatalystMetal-free
Dehydrogenation ReactionsOxidant/Hydrogen AcceptorVarious

Applications in Specialized Industrial Processes

Textile Industry (Dyeing and Coloring)

In the textile industry, this compound serves as a crucial intermediate in the synthesis of a variety of dyes. chemcess.com Its chemical structure provides a foundation for creating vibrant and lasting colors. The compound is a precursor in the production of several classes of dyes, including:

Azo Dyes: These are a significant class of synthetic dyes characterized by the presence of one or more azo groups (–N=N–). This compound can be used as a starting material to create the aromatic structures that are then diazotized and coupled to form these colorful compounds.

Vat Dyes: this compound is also utilized in the synthesis of certain vat dyes. chemcess.com These dyes are insoluble in water but can be made soluble by reduction in an alkaline solution, allowing them to be applied to fibers. Subsequent oxidation regenerates the insoluble dye, trapping it within the fiber.

Sulfur Dyes: The production of some sulfur dyes also involves intermediates derived from this compound. chemcess.com

While this compound itself is not a dye, its derivatives are integral to the coloration of textiles. The specific properties of the final dye, such as its color, fastness, and suitability for different fibers, are determined by the chemical modifications made to the basic quinone structure.

Although not a traditional mordant, which is typically a metal salt that helps fix a dye to a fabric, the reactive nature of this compound allows it to participate in reactions that can enhance the binding of certain dyes to textile fibers, improving the colorfastness of the final product.

Preservation Technologies (e.g., Biological Specimens, Natural Fibers, Wood)

The preservative properties of this compound are utilized in the protection of various organic materials from degradation.

Wood Preservation: this compound is employed in wood preservation treatments to protect against decay and insect damage. researchgate.net Its fungicidal properties are particularly effective against wood-rotting fungi. The mechanism of action involves the inhibition of enzymes essential for fungal growth and metabolism. When applied to wood, it can penetrate the cellular structure, providing a barrier against fungal and insect attack, thereby extending the service life of the wood product.

Biological Specimens: The ability of this compound to act as a crosslinking agent makes it useful in the preservation of biological specimens. It can react with amino groups in proteins, such as collagen, forming stable intermolecular and intramolecular crosslinks. This process helps to fix the tissue structure, preventing autolysis and putrefaction. This crosslinking property is analogous to the tanning of leather, where it contributes to the stability and durability of the material.

Natural Fibers: The application of this compound can also extend to the preservation of natural fibers like wool and silk, which are protein-based. By crosslinking the protein chains within the fibers, it can enhance their strength, and resistance to microbial degradation and insect attack.

Analytical Indicators and Reagents Based on this compound

This compound's reactivity and distinct color changes in chemical reactions make it a valuable tool in analytical chemistry.

Spectrophotometric Determination of Amines: A significant application is in the spectrophotometric determination of aliphatic primary and secondary amines. nih.govcolab.ws This method is based on the reaction between this compound and the amine in an ethanol solution, which produces a colored product. nih.gov The intensity of the color, which can be measured with a spectrophotometer, is proportional to the concentration of the amine. This technique is sensitive and selective, allowing for the quantification of low concentrations of amines. nih.govcolab.ws

ParameterValue
Maximum Absorption Wavelength510 nm nih.govcolab.ws
Amine to Quinone Ratio in Product1:1 nih.govcolab.ws
Lower Detection Limit for Amines0.1 µg/ml nih.govcolab.ws
Average Recovery Rate98.5% nih.gov
Mean Standard Deviation1.9% nih.gov

This table presents data on the spectrophotometric determination of aliphatic amines using this compound.

Redox Indicator: Due to its ability to undergo reversible oxidation-reduction reactions with a distinct color change, this compound and its derivatives can be used as redox indicators in titrations. The transition between the oxidized (yellow) and reduced (colorless hydroquinone) forms occurs at a specific electrode potential, signaling the endpoint of the titration.

Metal Surface Treatment with this compound

This compound has demonstrated utility in the treatment of metal surfaces, primarily as a corrosion inhibitor. Its effectiveness lies in its ability to form a protective layer on the metal surface, thereby preventing or reducing the rate of corrosion.

A notable application is in the distillation of corrosive carboxylic acids, where it is used to protect the metal distillation apparatus. justia.com The addition of a small amount of p-benzoquinone to the acid solution can significantly reduce the corrosion of the metal, even at high temperatures. justia.com This allows for the distillation process to be carried out under conditions that would otherwise be too corrosive for the equipment. justia.com

ParameterValue
Effective Concentration Range10 to 2000 ppm justia.com
Preferred Concentration Range100 to 300 ppm justia.com
ApplicationCorrosion inhibition during distillation of carboxylic acids justia.com
Protected MetalsCorrodible metals used in distillation apparatus justia.com

This table summarizes the application of this compound as a corrosion inhibitor.

Agricultural Applications (e.g., Herbicides)

In the agricultural sector, derivatives of this compound have been investigated and developed as herbicides. The core benzoquinone structure can be chemically modified to create compounds with phytotoxic activity.

Research has focused on 2,5-bis(alkyl/arylamino)-1,4-benzoquinones, which have shown potential as herbicides. researchgate.netnih.gov These compounds are synthesized from this compound and have demonstrated varying degrees of growth inhibition against different plant species. researchgate.netnih.gov

Studies have shown that at a concentration of 100 ppm, these derivatives can cause significant growth inhibition in dicotyledonous species like Cucumis sativus (cucumber), while monocotyledonous species such as Sorghum bicolor (sorghum) are less affected. researchgate.netnih.gov The mechanism of herbicidal action is not believed to be associated with the inhibition of the photosynthetic electron transport chain. nih.gov

Plant SpeciesConcentrationGrowth Inhibition
Cucumis sativus (Dicot)100 ppm10 - 88% researchgate.netnih.gov
Sorghum bicolor (Monocot)100 ppmLess affected researchgate.netnih.gov

This table shows the phytotoxicity of 2,5-bis(alkyl/arylamino)-1,4-benzoquinone derivatives against different plant species.

Photochromic Compound Synthesis Utilizing this compound

This compound serves as a foundational structure for the synthesis of certain photochromic compounds. These are molecules that can reversibly change their color upon exposure to light.

One such class of compounds is the peri-aryloxyquinones (PAQs). chemrxiv.orgresearchgate.net These molecules, which are derivatives of this compound, exhibit photochromism through a light-induced migration of an aryl group. researchgate.net This isomerization results in a change in the molecule's absorption spectrum, leading to a visible color change. researchgate.net The photochromic behavior of PAQs is influenced by the nature and position of substituents on the quinone and aryl rings. chemrxiv.org

Furthermore, the versatile reactivity of p-benzoquinones allows them to participate in various annulation reactions, which are chemical reactions that form a new ring. These reactions can be used to construct complex fused, spiro, and bridged molecules, some of which may possess photochromic properties. The stereoselective synthesis of such compounds is an active area of research.

Functional Properties in Cosmetics and Personal Care Products

This compound is a multifunctional compound utilized in the cosmetic and personal care industry for several distinct functional properties. Its inclusion in formulations is primarily due to its role as an oxidizing agent, a polymerization inhibitor, and its potential as an antioxidant. These functions are critical in the formulation and stability of various products, particularly in hair dyes and acrylic-based nail products.

As a potent oxidizing agent , this compound plays a crucial role in permanent, or oxidative, hair coloring formulations. dmu.dk In these products, it facilitates the oxidation of color precursors, such as aromatic amines (e.g., p-phenylenediamine) and couplers (e.g., resorcinol), which are initially colorless. dmu.dk This oxidation process creates larger, colored molecules that are trapped within the hair shaft, resulting in a long-lasting color. dmu.dk Research has explored the use of benzoquinones as the sole oxidizing agent in hair treatments, replacing or augmenting traditional agents like hydrogen peroxide. google.com This application leverages this compound's ability to accept electrons in chemical reactions, thereby enabling the desired color-forming reactions on the hair. wikipedia.org

Another significant application of this compound in the cosmetics industry is as a polymerization inhibitor . actylis.com This function is particularly valuable in products containing reactive monomers, such as acrylic formulations for artificial nails. google.com Monomers like methacrylates can spontaneously polymerize during manufacturing, storage, or handling, leading to product degradation and loss. google.comnih.gov this compound is added in small quantities to these formulations to quench free radicals that initiate the polymerization chain reaction, thus stabilizing the product and extending its shelf life until it is ready to be cured. nih.govfujifilm.com Its ability to retard polymerization ensures the product remains in its intended liquid or gel state. google.com

The potential antioxidant properties of this compound are also of interest in skincare and cosmetic formulations. Antioxidants are valued for their ability to neutralize free radicals, which are unstable molecules that contribute to skin aging and can degrade product integrity. researchgate.net While its primary derivative, hydroquinone, is more commonly associated with antioxidant functions in skincare, some research indicates that this compound itself may exhibit antioxidant and antimicrobial activities. researchgate.net This function involves scavenging free radicals, which can help protect both the product from oxidative degradation and potentially the skin from environmental stressors. researchgate.net

The table below summarizes the key functional properties and applications of this compound in cosmetic and personal care products based on research findings.

Functional PropertyApplication AreaMechanism of ActionResearch Findings
Oxidizing Agent Permanent Hair DyesOxidizes colorless dye precursors (intermediates and couplers) to form large, stable color molecules within the hair shaft. dmu.dkUsed in oxidative hair coloring products to create permanent color. A patent describes its use as a sole oxidizing agent in hair treatment substances at concentrations of 0.5% to 10.0% by weight. google.com
Polymerization Inhibitor Artificial Nail Products (Acrylics)Scavenges free radicals, preventing the premature and spontaneous polymerization of reactive monomers (e.g., methacrylates). nih.govEffectively slows the formation of polymers in monomer systems like styrene, ensuring product stability during storage and processing. nih.govgoogle.com
Antioxidant Skincare and General FormulationsMay scavenge free radicals, protecting the product from degradation and potentially offering protective benefits to the skin. researchgate.netSome studies suggest antioxidant and antimicrobial properties, though it is more commonly used for its other functions in cosmetics.

Future Research Directions in 1,4 Benzoquinone Chemistry

Exploration of Novel Synthetic Routes and Green Methodologies for 1,4-Benzoquinone

While traditional methods for synthesizing this compound are well-established, future research is increasingly focused on developing more sustainable and efficient protocols. scielo.br The emphasis is on "green chemistry" routes that minimize hazardous waste and energy consumption. jetir.org

Key areas for future exploration include:

Catalytic Systems: Research into new catalytic methodologies is a priority. This includes the development of polymer-supported vanadium complexes and systems using cobalt and manganese salts, which have shown promise in the oxidation of phenols to 1,4-benzoquinones with high yields. scielo.br Further investigation into transition metal complexes with various salen-type ligands for the oxidation of phenols is also a promising avenue. scielo.brresearchgate.net

Electrosynthesis: The anodic oxidation of phenols or hydroquinone (B1673460) on electrodes like α-PbO₂ and β-PbO₂ presents a scalable and environmentally cleaner alternative to chemical oxidants. scielo.brjetir.org Future work will likely focus on improving electrode materials, optimizing reaction conditions in different solvent systems (e.g., acetonitrile-water mixtures), and enhancing conversion efficiency, which has already reached 61-74% in some studies. scielo.br

Photochemical Synthesis: Solar-driven synthesis represents a significant green chemistry approach. scielo.brjetir.org The photo-oxygenation of phenols using sunlight as a sustainable energy source has demonstrated high yields and is a prime candidate for further development to create industrial-scale, eco-friendly production methods. scielo.br

Biocatalysis: The use of enzymes or whole-cell systems for the oxidation of precursors like hydroquinone or phenol (B47542) could offer high selectivity under mild conditions, reducing the environmental impact of chemical synthesis. This area remains largely untapped and holds considerable potential.

Innovative Precursors: While phenols and hydroquinones are the traditional starting materials, research into alternative precursors, such as those derived from biomass or waste streams, could lead to more sustainable production pathways. scielo.brjetir.org

Advanced Mechanistic Investigations of Complex Reactions of this compound

A deeper understanding of the reaction mechanisms of this compound is crucial for controlling its reactivity and designing new applications. Future research will leverage advanced analytical and computational tools.

Computational Chemistry: Quantum chemical methods, such as Density Functional Theory (DFT) at the B3LYP level, will continue to be vital for predicting the electron affinities, redox potentials, and structural properties of this compound and its derivatives. scielo.br Such computational studies are essential for understanding the stability of intermediates like semiquinones and for designing molecules with specific electronic properties. scielo.br Future models will aim to improve accuracy by incorporating complex solvation effects and advanced thermochemical corrections. scielo.br

Kinetic Studies: Detailed kinetic investigations into reactions, such as the hydroxylation of benzoquinones by hydrogen peroxide, are needed. rsc.org Future studies will focus on identifying transient intermediates and elucidating the precise order and pathways of complex reactions, including cycloadditions and nucleophilic additions. scielo.brrsc.org The use of techniques like spectrophotometric monitoring, NMR, and GC-MS will be critical. rsc.org

Confined-Space Chemistry: Investigating the electrochemical reactions of this compound in unique environments, such as nanopores, is a novel research frontier. rsc.org Early studies show that the confinement effect within nanoporous electrodes can significantly enhance both electron and proton transfer kinetics. rsc.org Future work will explore how nano-scale geometric features can be tailored to catalyze specific reactions.

Development of New Pharmacological Agents Based on this compound Scaffolds

The this compound core is recognized as a "privileged scaffold" in medicinal chemistry, forming the basis for numerous biologically active compounds. nih.gov Future research will focus on designing and synthesizing novel derivatives to target a wide range of diseases. acs.org

Structure-Activity Relationship (SAR) Studies: A primary goal is to conduct extensive SAR studies to understand how different substitutions on the benzoquinone ring influence therapeutic activity and selectivity. nih.gov This will guide the rational design of next-generation drugs.

Anticancer Agents: The this compound scaffold is present in established anticancer drugs like doxorubicin (B1662922). researchgate.net Future efforts will involve creating hybrids of this compound (or its naphthoquinone analogue) with other bioactive molecules, such as thymidine (B127349) derivatives, to develop compounds with enhanced cytotoxicity against specific cancer cell lines, like squamous cell carcinoma. mdpi.com

Neuroprotective Agents: Derivatives of this compound are being explored for the management of cognitive decline in neurological conditions like Alzheimer's disease. nih.govacs.org Future research will involve designing potent and selective cholinesterase inhibitors based on this scaffold, leveraging computational models to predict binding and activity. acs.org

Antibacterial and Antifungal Compounds: Researchers will continue to synthesize and evaluate novel this compound derivatives for antimicrobial activity. scielo.brmdpi.com This includes creating conjugates with other natural products, like embelin (B1684587), to target multidrug-resistant bacterial strains. mdpi.com

Potential Pharmacological Application Therapeutic Target/Mechanism Example/Research Focus Reference
Antineoplastic Inhibition of topoisomerase, activation of p53, apoptosis inductionDoxorubicin, Hybrids with thymidine, Embelin derivatives researchgate.netnih.govmdpi.com
Anti-Alzheimer Cholinesterase inhibition, antioxidant activityDesign of selective AChE/BChE inhibitors nih.govacs.org
Anti-inflammatory Modulation of cellular inflammatory pathwaysDevelopment of novel anti-inflammatory agents nih.gov
Antibacterial Disruption of bacterial cell processesConjugates with embelin, sulfanyl (B85325) aminonaphthoquinones scielo.brmdpi.com
Antifungal Inhibition of fungal growthIsolation of potent natural benzoquinones scielo.br

Enhanced Environmental Remediation Technologies Utilizing this compound Chemistry

This compound is both an environmental pollutant itself, often an intermediate in the chemical oxidation of phenols, and a tool for studying remediation processes. nih.govmdpi.com Future research will address both aspects.

Biodegradation: The use of microorganisms like Pseudomonas putida to degrade this compound is a promising area. nih.gov Future work will focus on identifying more robust microbial strains, optimizing bioreactor conditions for continuous systems, and determining the complete biodegradation pathways and kinetics to ensure full mineralization without toxic byproducts. nih.gov

Photocatalysis: The role of this compound as a trapping agent for superoxide (B77818) radicals in photocatalytic reactions provides insight into remediation mechanisms. mdpi.com This knowledge can be used to design more efficient photocatalysts and processes for the degradation of a wide range of organic pollutants, where quinone-like intermediates may be involved.

Innovation in Materials Science and Energy Storage Applications of this compound

The redox activity of this compound makes it a highly attractive candidate for advanced materials, particularly in the field of energy storage.

Organic Batteries: this compound is a sought-after cathode material for rechargeable batteries (including Li-ion, Mg-ion, and Al-ion) due to its high theoretical specific capacity (496 mAh g⁻¹) and high redox potential. aip.orgacs.org The primary challenge is its high solubility in organic electrolytes, which causes rapid capacity fading. aip.orgacs.org

Polymerization and Composites: The most critical future research direction is to overcome the solubility issue by tethering benzoquinone units into insoluble polymer structures. aip.orgacs.org The development of copolymers like poly(benzoquinonyl sulfide) (PBQS) is a key strategy. acs.org Further innovation will focus on synthesizing novel, stable polyquinones and creating nanostructured composites, for example with multiwalled carbon nanotubes (MWCNTs), to improve electronic conductivity and cycling stability. acs.org

Conducting Materials: Quinone-based polymers and composites are being investigated for their potential as conducting materials in supercapacitors and other electronic devices, prized for their high energy density and potentially sustainable production. aip.org

Property Value Significance for Energy Storage Reference
Theoretical Specific Capacity 496 mAh/gVery high, promising for high-energy-density cathodes. aip.orgacs.org
Redox Potential ~2.7 V vs Li/Li⁺High discharge potential contributes to higher energy density. aip.orgacs.org
Energy Density (vs Li) 1186 Wh/kg (at 2.0 V)Competitive with some inorganic cathode materials. aip.org
Energy Density (vs Mg) 810 Wh/kg (at 2.0 V)Shows potential for post-lithium battery chemistries. aip.org

Deeper Insights into Biological Interactions and Toxicological Mechanisms of this compound

This compound is a toxic metabolite of the widespread environmental pollutant benzene (B151609), implicated in hematopoietic cancers like acute myeloid leukemia (AML). nih.govresearchgate.net Understanding its precise mechanisms of toxicity is a critical area of future research.

Genotoxicity Mechanisms: It is known that this compound induces genotoxicity by stalling DNA replication forks and inhibiting topoisomerase I and II. nih.govresearchgate.netebi.ac.uk Future research will use advanced cellular and biochemical assays to further dissect these processes. A key goal is to understand how this damage leads to the specific chromosomal abnormalities seen in benzene-induced leukemias. nih.govebi.ac.uk

DNA and Protein Adducts: this compound readily reacts with macromolecules. ebi.ac.uk Future studies will focus on identifying the full spectrum of its adducts with DNA and proteins within the cell. Characterizing these adducts can lead to the development of more sensitive biomarkers for benzene exposure and for understanding which individuals may have increased susceptibility to its toxic effects. nih.govebi.ac.uk

Cellular Repair Pathways: Research has shown that DNA repair pathways, including homologous recombination (HR) and the Fanconi anemia (FA) pathway, are critical for mitigating this compound-induced damage. nih.govresearchgate.net A significant future direction is to investigate why some individuals may have deficiencies in these repair pathways, making them more vulnerable to the carcinogenic effects of benzene exposure. nih.gov

Q & A

Basic: How can researchers optimize the synthesis of 1,4-Benzoquinone from phenol derivatives while minimizing byproducts?

Methodological Answer:
The oxidation of phenol or hydroquinone remains the primary synthesis route. For industrial-scale production, catalytic oxidation of hydroquinone using air in the presence of vanadium pentoxide (V₂O₅) at 70–80°C yields high-purity precipitates . In lab settings, potassium dichromate (K₂Cr₂O₇) in sulfuric acid at 0°C minimizes side reactions like overoxidation . Steam distillation post-synthesis helps isolate this compound from unreacted precursors, improving yield (>85%) .

Basic: What structural features of this compound influence its redox behavior in organic reactions?

Methodological Answer:
The planar, conjugated benzene ring with two carbonyl groups at the 1,4-positions enables dual electrophilic reactivity. The electron-deficient carbonyl groups act as oxidants, accepting electrons in redox reactions (e.g., reducing to hydroquinone), while the α,β-unsaturated system facilitates nucleophilic additions. Computational studies (e.g., HOMO-LUMO gap analysis) confirm its high electron affinity (1.0 V vs. SCE), critical for designing oxidation catalysts .

Advanced: What computational methods validate the thermodynamic stability of this compound derivatives?

Methodological Answer:
High-level ab initio methods like G3(MP2) and CBS-QB3 calculate heats of formation (ΔHf) and Gibbs free energy. For this compound, G3(MP2) predicts ΔHf = −218.6 kJ/mol, aligning with experimental combustion calorimetry data. These methods also model substituent effects (e.g., methyl or chloro groups) on redox potentials, aiding in predicting reaction pathways .

Advanced: How does this compound mediate oxidative heterofunctionalization in catalytic systems?

Methodological Answer:
this compound acts as a stoichiometric oxidizer in Wacker-Tsuji oxidations, converting alkenes to ketones via Pd(II) catalysis. Recent advances use Co(OAc)₂ to enable catalytic cycles with oxygen nucleophiles, forming ethers or esters. For example, Co(OAc)₂ promotes regioselective hydroxylation of arylboronic acids, yielding para-substituted phenols with >90% selectivity .

Advanced: How can researchers resolve contradictions in toxicological data on this compound’s carcinogenicity?

Methodological Answer:
Inconclusive rodent studies (IARC, 1977) highlight dosage and exposure route dependencies. For in vitro assays, use physiologically relevant concentrations (e.g., 10–20 μM in HL-60 cells) to avoid artifactual apoptosis. Combine Ames tests with comet assays to distinguish genotoxic vs. oxidative stress mechanisms. Recent studies suggest mitochondrial ROS generation as a primary toxicity pathway, validated via JC-1 membrane potential assays .

Advanced: What analytical techniques quantify trace this compound in environmental or biological matrices?

Methodological Answer:
UV-Vis spectroscopy (λmax = 243 nm) detects this compound at ≥1 mg/mL in PBS . For trace analysis (e.g., air monitoring), LOINC method 38723-3 uses GC-MS with a detection limit of 0.01 ppm. In biological fluids, LC-MS/MS with deuterated internal standards (e.g., p-benzoquinone-d₄) improves accuracy, correcting for matrix effects .

Advanced: How do solvent systems influence regioselectivity in this compound reactions?

Methodological Answer:
Polar aprotic solvents (DMF, DMSO) stabilize charge-separated intermediates in nucleophilic additions. For example, arylsulfinic acids preferentially attack the C2 position in DMF due to hydrogen bonding with solvent, whereas ionic liquids (e.g., [BMIM][PF₆]) enhance C5 selectivity by reducing transition-state steric effects .

Basic: What safety protocols are critical for handling this compound in laboratory settings?

Methodological Answer:
Use NIOSH-approved respirators (N95) for particulate control and nitrile gloves resistant to organic solvents. Store at −20°C under inert gas (N₂/Ar) to prevent dimerization. Emergency procedures include 15-minute eye rinsing with saline and immediate decontamination of spills using activated carbon adsorbents .

Advanced: What pulse radiolysis studies reveal about this compound’s electron-transfer mechanisms?

Methodological Answer:
Pulse radiolysis in deaerated ethanol shows rapid electron capture (k = 1.2 × 10¹⁰ M⁻¹s⁻¹), forming semiquinone radicals (λmax = 420 nm). These intermediates disproportionate into hydroquinone, confirmed via transient absorption spectroscopy. Such studies inform its role in redox-active polymers and biohybrid catalytic systems .

Advanced: How does this compound modulate enzyme activity in biochemical assays?

Methodological Answer:
this compound inhibits urease via covalent modification of active-site cysteine residues (Ki = 12 μM). Preincubate enzymes with 1 mM EDTA to chelate metal cofactors, ensuring specificity. For oxidoreductases (e.g., myeloperoxidase), monitor activity loss via NADH oxidation at 340 nm, correcting for non-enzymatic hydroquinone interference .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.